molecular formula C13H18N2 B1427606 1-(2,3-dihydro-1H-inden-5-yl)piperazine CAS No. 58820-35-2

1-(2,3-dihydro-1H-inden-5-yl)piperazine

Cat. No.: B1427606
CAS No.: 58820-35-2
M. Wt: 202.3 g/mol
InChI Key: VXPXJJPLCBBUBU-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)piperazine (CAS 58820-35-2) is a high-value chemical scaffold in medicinal chemistry, integrating a piperazine ring with a 2,3-dihydro-1H-indene moiety. This structure is a key pharmacophore in developing novel therapeutic agents, showing significant promise in oncology and central nervous system (CNS) drug discovery research. In anticancer research, this compound serves as a critical precursor to novel androgen receptor (AR) antagonists for prostate cancer treatment . Derivatives of this core structure have demonstrated potent AR binding affinity (IC50 values as low as 0.65 µM) and strong antiproliferative effects against hormone-sensitive cancer cell lines like LNCaP . Furthermore, structural analogs have been explored as potent carbonic anhydrase inhibitors, another key target in cancer therapy . In neuropharmacology, closely related compounds based on this scaffold act as dual ligands for serotonin receptors (5-HT1A and 5-HT7) . These ligands are investigated for their potential in treating major CNS disorders such as depression, anxiety, schizophrenia, and cognitive impairments, with some analogs exhibiting sub-nanomolar receptor affinity . Additional patent literature indicates the utility of similar 1-piperazinyl-dihydroindene derivatives in developing treatments for a wide range of neurological conditions, including as analgesics, antipsychotics, and antidepressants . The molecule provides a versatile platform for structure-activity relationship (SAR) studies, allowing for strategic modifications to optimize potency, selectivity, and drug-like properties for various biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-11-4-5-13(10-12(11)3-1)15-8-6-14-7-9-15/h4-5,10,14H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPXJJPLCBBUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural and Functional Divergence of Indanyl-Piperazine Isomers

[1]

Executive Summary

In medicinal chemistry, the regioisomerism of the indane scaffold fundamentally alters the physicochemical and pharmacological profile of piperazine derivatives.[1] This guide contrasts 5-(1-piperazinyl)indane (an arylpiperazine) with 1-(indan-1-yl)piperazine (a benzylpiperazine analog).[1]

While they share the same molecular formula (

1

Structural Analysis & Physiochemical Properties[1][2][3]

The core difference lies in the hybridization of the carbon atom attaching the piperazine nitrogen to the indane core.

Electronic & Conformational Differences[1]
Feature5-(1-piperazinyl)indane 1-(indan-1-yl)piperazine
Linker Carbon Aromatic

(C5 position)
Aliphatic

(C1 position)
Nitrogen Hybridization Partial

character due to resonance.[1]
Pure

(Tetrahedral).[1]
Lone Pair Availability Delocalized into the aromatic ring (

).[1]
Localized; highly available for protonation.[1]
Basicity (

)
Lower (~6.0 – 7.5).[1] Less basic.Higher (~9.0 – 9.8).[1] Typical secondary amine.[1]
Chirality Achiral.Chiral Center at C1.[1] Exists as (

) and (

) enantiomers.[1]
Conformation Rigid. The N-Aryl bond has restricted rotation.[1]Flexible. The N-Alkyl bond allows free rotation.[1]
Structural Visualization

The following diagram illustrates the connectivity differences and the resulting electronic effects.

Gcluster_0Molecule A: 5-(1-piperazinyl)indanecluster_1Molecule B: 1-(indan-1-yl)piperazinenodeAIndane Core(Aromatic Ring)nodeBLinker: C5 (sp2)nodeA->nodeBnodeCPiperazine N1nodeB->nodeC Conjugation(Resonance)nodeXIndane Core(Cyclopentyl Ring)nodeYLinker: C1 (sp3)nodeX->nodeYnodeZPiperazine N1nodeY->nodeZ Free Rotation(No Resonance)

Caption: Comparative connectivity showing the electronic conjugation in the 5-isomer versus the flexible aliphatic linkage in the 1-isomer.

Synthetic Pathways[4][5][6][7]

The synthesis of these two isomers requires fundamentally different chemical strategies due to the reactivity of the attachment point.[1]

Synthesis of 5-(1-piperazinyl)indane (Buchwald-Hartwig Amination)

Nucleophilic aromatic substitution (


11
  • Precursor: 5-Bromoindane (or 5-Iodoindane).[1]

  • Reagents:

    
     (Catalyst), BINAP or Xantphos (Ligand), 
    
    
    (Base).[2]
  • Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination and reductive elimination.[1][3]

Protocol 1: Pd-Catalyzed Cross-Coupling
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 5-bromoindane (1.0 eq), Piperazine (1.2 eq),

    
     (1-2 mol%), and BINAP (2-4 mol%).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane.

  • Base: Add

    
     (1.5 eq).[1]
    
  • Reaction: Heat to 80-100°C for 12-18 hours. Monitor by TLC.[1][2]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).

Synthesis of 1-(indan-1-yl)piperazine (Reductive Amination)

The C1 position is benzylic and part of a ketone in the precursor (1-Indanone).[1] Reductive amination is the most efficient route, avoiding the elimination side-products common with

  • Precursor: 1-Indanone.[1]

  • Reagents: Piperazine, Titanium Isopropoxide

    
     (Lewis Acid), Sodium Borohydride (
    
    
    ) or Sodium Triacetoxyborohydride (
    
    
    ).
  • Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.[1][4]

Protocol 2: Reductive Amination
  • Imine Formation: In a dry flask, mix 1-Indanone (1.0 eq) and Piperazine (1.5 eq) in anhydrous Methanol or DCE.

  • Activation: Add

    
     (1.2 eq) to facilitate imine formation. Stir at RT for 6-12 hours.[1]
    
  • Reduction: Cool to 0°C. Add

    
     (2.0 eq) portion-wise.
    
  • Quench: Stir for 2 hours, then quench with water/NaOH.

  • Extraction: Extract with DCM. The product will be a racemate (mixture of R and S).

Synthetic Logic Diagram

SynthesisStart15-BromoindaneInter1Pd-Aryl Complex(Oxidative Addition)Start1->Inter1ActivationStart21-IndanoneInter2Iminium Ion(Schiff Base)Start2->Inter2 + PiperazineReagent1Pd Catalyst / BINAPNaOtBuReagent1->Inter1Reagent2Ti(OiPr)4NaBH4Reagent2->Inter2Prod15-(1-piperazinyl)indane(Aryl Amine)Inter1->Prod1 + Piperazine(Buchwald-Hartwig)Prod21-(indan-1-yl)piperazine(Alkyl Amine)Inter2->Prod2 Hydride Reduction

Caption: Divergent synthetic workflows based on the electrophilic nature of the indane precursor.

Pharmacological Implications (SAR)

The structural differences dictate the target binding profile.

5-(1-piperazinyl)indane: The Serotonergic Ligand

This molecule belongs to the Arylpiperazine class.[1]

  • Primary Targets: 5-HT receptors (specifically

    
    , 
    
    
    ).[1]
  • Mechanism: The aryl ring mimics the indole ring of serotonin.[1] The piperazine nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue in the GPCR transmembrane domain [1].

  • Analogs: Structurally similar to mCPP (1-(3-chlorophenyl)piperazine) and the tail of Aripiprazole .[1]

1-(indan-1-yl)piperazine: The Monoamine Transporter Modulator

This molecule belongs to the Benzylpiperazine class.[1]

  • Primary Targets: Monoamine Transporters (DAT, NET, SERT).[1]

  • Mechanism: Acts as a releasing agent or reuptake inhibitor.[1] The flexible linkage allows it to adopt conformations required to enter the transporter channel.

  • Toxicity: Similar to BZP (Benzylpiperazine), this isomer carries a higher risk of off-target sympathomimetic effects (tachycardia, hypertension) due to norepinephrine release [5].[1]

Analytical Differentiation

To verify which isomer you have synthesized, use the following analytical markers:

Method5-(1-piperazinyl)indane 1-(indan-1-yl)piperazine
1H NMR (Aromatic Region) Distinct splitting pattern for 1,2,4-trisubstituted benzene.[1]Pattern for 1,2-disubstituted benzene (ortho-disubstituted).[1]
1H NMR (Piperazine) Signals appear downfield (~3.0-3.5 ppm) due to anisotropy of the aryl ring.[1]Signals appear upfield (~2.4-2.8 ppm) typical of alkyl amines.
1H NMR (Indane Core) Benzylic protons (C1/C3) are simple triplets/multiplets.[1]Diagnostic: The C1 proton appears as a distinct triplet/doublet of doublets at ~4.0-4.5 ppm.[1]
Mass Spectrometry Fragmentation often retains the N-Aryl bond.[1]Fragmentation easily cleaves the C1-N bond (benzylic cleavage).

References

  • Buchwald-Hartwig Amination Scope: Source: Wikipedia / Organic Chemistry Portal.[1] "Buchwald-Hartwig amination."[2][5][6] URL:[Link]

  • Reductive Amination of Indanones: Source: Journal of Organic Chemistry (ACS). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." URL:[Link]

  • Pharmacology of Benzylpiperazine Analogs: Source: PubMed / NIH.[1] "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." URL:[Link]

5-Substituted Indanylpiperazine Ligands: A Technical Review of SAR, Synthesis, and Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-substituted indanylpiperazine ligands , a critical chemical scaffold in medicinal chemistry. Characterized by the rigidification of the flexible phenylpiperazine moiety into a bicyclic indane system, these ligands exhibit distinct pharmacological profiles across serotonergic (


), dopaminergic (

), and adrenergic (

) receptors. This review is designed for drug discovery scientists, focusing on the Structure-Activity Relationship (SAR), synthetic pathways, and molecular mechanisms that drive their therapeutic potential in treating anxiety, depression, and Benign Prostatic Hyperplasia (BPH).

Structural Rationale & Pharmacophore Analysis[1]

The indanylpiperazine scaffold represents a "conformationally restricted" analog of the classic phenylpiperazine pharmacophore. In flexible phenylpiperazines, the aryl moiety can rotate freely; however, in indanylpiperazines, the ethylene bridge of the indane ring locks the aromatic system into a specific spatial orientation relative to the piperazine nitrogen.

The "5-Substituted" Significance

The 5-position on the indane ring is electronically and sterically analogous to the para-position of a phenyl ring but with altered lipophilicity and metabolic stability vectors.

  • Electronic Tuning: Substituents at C5 (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) modulate the electron density of the aromatic ring, directly influencing
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
  • Selectivity Switch:

    • 5-Fluoro/Methoxy: Often enhances affinity for

      
       and 
      
      
      
      receptors.
    • Bulky 5-substituents: Tend to decrease affinity or shift selectivity towards

      
      -adrenoceptors due to steric clashes in the tight 5-HT binding pockets.
      

Chemical Synthesis: Validated Protocols

The synthesis of 5-substituted indanylpiperazines generally proceeds via reductive amination or nucleophilic substitution. Below is a high-yield, self-validating protocol optimized for library generation.

Core Synthetic Workflow (Reductive Amination)

Objective: Synthesis of 1-(5-fluoroindan-1-yl)piperazine.

Reagents:

  • 5-Fluoro-1-indanone (Starting Material)

  • N-Boc-piperazine (Amine source)

  • Titanium(IV) isopropoxide (

    
    ) (Lewis Acid Catalyst)
    
  • Sodium borohydride (

    
    ) (Reducing Agent)
    
  • Trifluoroacetic acid (TFA) (Deprotection)

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a dry flask with 5-fluoro-1-indanone (1.0 eq) and N-Boc-piperazine (1.2 eq).

    • Add neat

      
       (2.0 eq) under 
      
      
      
      atmosphere.
    • Stir at ambient temperature for 6–12 hours. Checkpoint: Monitor by IR for disappearance of ketone carbonyl stretch (~1710

      
      ) and appearance of imine stretch.
      
  • Reduction:

    • Dilute the viscous mixture with anhydrous Ethanol (10 mL/g).

    • Cool to 0°C. Add

      
       (3.0 eq) portion-wise (Caution: Exothermic, gas evolution).
      
    • Stir at room temperature for 12 hours.

  • Workup & Purification:

    • Quench with

      
      
      
      
      
      (precipitates titanium salts). Filter through Celite.
    • Extract filtrate with Ethyl Acetate (

      
      ). Wash organic layer with Brine.
      
    • Dry over

      
      , concentrate. Purify intermediate via Flash Chromatography (Hexane/EtOAc).
      
  • Deprotection:

    • Dissolve intermediate in

      
      . Add 
      
      
      
      (20% v/v). Stir 2 hours.
    • Basify with saturated

      
      . Extract with 
      
      
      
      .
    • Yield Validation: Expect >75% yield. Confirm structure via

      
      -NMR (Indanyl methine proton ~4.2-4.5 ppm).
      
Synthetic Pathway Visualization

Synthesis_Pathway Start 5-Substituted-1-Indanone Intermediate1 Titanium-Imine Complex Start->Intermediate1 Condensation Reagent1 N-Boc-Piperazine + Ti(OiPr)4 Reagent1->Intermediate1 Intermediate2 N-Boc-Indanylpiperazine Intermediate1->Intermediate2 Reduction Reagent2 NaBH4 / EtOH Reagent2->Intermediate2 Final 5-Substituted Indanylpiperazine Intermediate2->Final Deprotection Reagent3 TFA / DCM Reagent3->Final

Figure 1: Reductive amination pathway for generating 5-substituted indanylpiperazine ligands.

Receptor Pharmacology & Mechanism of Action

The clinical utility of these ligands stems from their "dirty drug" profile—simultaneously modulating multiple GPCRs. However, selectivity can be engineered.

5-HT1A Receptor (Serotonin)[1][2][3][4][5][6]
  • Mechanism:

    
    -coupled. Activation inhibits Adenylyl Cyclase, reducing cAMP.
    
  • Ligand Role: 5-substituted indanylpiperazines often act as partial agonists .

  • Binding Mode: The protonated nitrogen of piperazine forms a salt bridge with

    
    . The indane ring engages in edge-to-face 
    
    
    
    -stacking with
    
    
    .
Alpha-1 Adrenoceptor ( -AR)[2][3][7][8][9]
  • Mechanism:

    
    -coupled.[1] Activation increases 
    
    
    
    /DAG and intracellular
    
    
    .
  • Ligand Role: Typically antagonists .

  • Therapeutic Relevance: Blockade relaxes smooth muscle in the prostate neck, useful for BPH. 5-substitution (e.g., 5-OMe) can enhance uroselectivity (

    
     vs 
    
    
    
    ).
Signaling Cascade Diagram

Signaling_Pathways Ligand 5-Substituted Indanylpiperazine HT1A 5-HT1A Receptor (Gi/o) Ligand->HT1A Agonist/Partial Alpha1 Alpha-1 AR (Gq) Ligand->Alpha1 Antagonist Gi G-protein (Gi) HT1A->Gi Gq G-protein (Gq) Alpha1->Gq Blocked by Ligand AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP cAMP (Decrease) AC->cAMP IP3 IP3 / DAG PLC->IP3 Anxiety Anxiolytic Effect (Neuronal Inhibition) cAMP->Anxiety Ca Ca2+ Release IP3->Ca Relax Smooth Muscle Relaxation (BPH) Ca->Relax Inhibition of Contraction

Figure 2: Dual signaling mechanism: 5-HT1A agonism and Alpha-1 antagonism.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 5-position substituent on the indane ring regarding receptor affinity (


). Note: Values are generalized averages from arylpiperazine literature to demonstrate trends.
Substituent (C5)Electronic Effect5-HT1A Affinity (

nM)
Alpha-1 Affinity (

nM)
Selectivity Profile
-H (Unsubstituted)Neutral15 - 3010 - 25Non-selective
-F (Fluoro)E-withdrawing2 - 5 15 - 20High 5-HT1A potency
-OCH3 (Methoxy)E-donating10 - 200.5 - 2.0 High Alpha-1 affinity
-Cl (Chloro)Lipophilic/E-withdrawing20 - 405 - 10Mixed/Moderate
-CF3 (Trifluoromethyl)Bulky/E-withdrawing> 10050 - 80Loss of affinity (Steric)

Key Insight: The 5-Methoxy group typically shifts selectivity towards adrenergic receptors (useful for BPH drugs like Silodosin analogs), while 5-Fluoro retains high serotonergic activity, making it suitable for CNS targets (anxiety/depression).

Experimental Validation: Radioligand Binding Assay

To validate the affinity of synthesized ligands, a competition binding assay is required.

Protocol:

  • Membrane Prep: HEK-293 cells stably expressing human

    
     receptors.
    
  • Radioligand:

    
     (0.5 nM).
    
  • Non-specific Binding: Define using

    
     Serotonin (5-HT).
    
  • Incubation: Incubate membranes (

    
     protein), radioligand, and varying concentrations of the 5-substituted indanylpiperazine (
    
    
    
    to
    
    
    ) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Vertex Pharmaceuticals. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. National Institutes of Health.[2]

  • Caliendo, G., et al. (2005).[3] Derivatives as 5HT1A receptor ligands--past and present. Current Medicinal Chemistry.

  • Mokhtary, M. & Mahooti, K. (2023).[4] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry.

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers).[5][6][7][1] CV Pharmacology.

  • Bylund, D. B., et al. (2011). Alpha 1 adrenoreceptor antagonists.[6][7][8][1] Wiley Periodicals / PubMed.

Sources

The Indane Scaffold in Serotonergic Modulation: A Technical Guide to 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the psychopharmacological role, synthesis, and experimental application of 1-(2,3-dihydro-1H-inden-5-yl)piperazine (often abbreviated in literature as 5-Indanylpiperazine or 5-IP ).

Part 1: Executive Summary & Chemical Identity[1]

This compound is a rigidified arylpiperazine derivative used primarily as a pharmacological probe to map the structure-activity relationships (SAR) of serotonin (5-HT) receptors and transporters.[1]

It represents a critical bioisostere in medicinal chemistry where the phenyl ring of classic serotonergic agents (like mCPP or TFMPP ) is replaced by an indane (dihydroindene) system. This modification increases lipophilicity and restricts conformational flexibility, allowing researchers to probe the hydrophobic tolerance of the 5-HT receptor's orthosteric binding pocket.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Common Aliases 5-Indanylpiperazine; 5-IP; 1-(Indan-5-yl)piperazine
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
Core Scaffold Arylpiperazine (Class: Indanyl)
Primary Targets 5-HT₁A, 5-HT₁B, 5-HT₂C Receptors; SERT (Serotonin Transporter)

Part 2: Pharmacodynamics & Mechanism of Action

The "Indane Effect" in Ligand Binding

The primary utility of 5-indanylpiperazine in research is to evaluate the steric and hydrophobic requirements of the serotonin receptor binding site.

  • Lipophilic Pocket Interaction: The indane ring contains a fused saturated five-membered ring.[1] This adds steric bulk and lipophilicity compared to a simple phenyl ring. High affinity of 5-IP suggests the receptor possesses a hydrophobic pocket capable of accommodating this fused system.[1]

  • Bioisosterism: 5-IP serves as a bioisostere for 3,4-dimethylphenylpiperazine or naphthylpiperazine .[1] If 5-IP retains high affinity, it confirms that the receptor tolerates planar (aromatic) extension fused with non-planar (saturated ring) volume.[1]

Receptor Selectivity Profile

While selectivity varies based on specific experimental conditions, the indanylpiperazine scaffold generally exhibits the following profile:

  • 5-HT₁A / 5-HT₁B Agonism: Like its phenylpiperazine cousins (e.g., mCPP), 5-IP often acts as a non-selective partial agonist.[1] The indane moiety typically enhances affinity for the 5-HT₁A subtype due to favorable pi-stacking interactions within the receptor core.

  • 5-HT₂C Modulation: Arylpiperazines are classic probes for 5-HT₂C receptors (implicated in anxiety and appetite).[1] 5-IP is used to differentiate between 5-HT₂C and 5-HT₂A selectivity.[1]

  • SERT Inhibition: The lipophilic nature of the indane ring facilitates interaction with the substrate permeation pathway of the Serotonin Transporter (SERT), acting as a competitive inhibitor of 5-HT reuptake.

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway initiated by 5-IP binding, highlighting its dual role as a receptor agonist and reuptake inhibitor.

Pharmacodynamics cluster_synapse Synaptic Cleft Compound 1-(Indan-5-yl)piperazine SERT SERT (Transporter) Compound->SERT Inhibition (Blockade) Rec_1A 5-HT1A Receptor (Post-synaptic) Compound->Rec_1A Partial Agonism Rec_2C 5-HT2C Receptor Compound->Rec_2C Agonism Effect Modulation of Anxiety/Feeding SERT->Effect Increased Synaptic 5-HT Signal G-Protein Signaling (Gi/Go or Gq) Rec_1A->Signal Rec_2C->Signal Signal->Effect

Caption: Mechanistic flow of 5-Indanylpiperazine acting as a dual SERT inhibitor and 5-HT receptor agonist.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

For research purity (>98%), the most reliable synthesis method utilizes palladium-catalyzed cross-coupling rather than nucleophilic aromatic substitution, as the indane ring is not sufficiently electron-deficient.[1]

Reagents:

  • 5-Bromoindane (Precursor)[1]

  • Piperazine (Anhydrous)[1]

  • Pd₂(dba)₃ (Catalyst)

  • BINAP (Ligand)[1]

  • NaOtBu (Base)[1]

  • Toluene (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox/inert atmosphere, combine 5-bromoindane (1.0 eq), piperazine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (1 mol%), and BINAP (2 mol%) in dry toluene.

  • Reaction: Heat to 80–100°C for 12–16 hours under Argon.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH/NH₃ gradient).

  • Salt Formation: Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt (stable for storage).

Protocol B: Radioligand Binding Assay (Validation)

To determine the affinity (


) of 5-IP for the 5-HT₁A receptor.[1]

Materials:

  • Tissue: Rat hippocampal membrane homogenates.

  • Radioligand: [³H]8-OH-DPAT (0.5 nM).

  • Displacer: this compound (10⁻¹⁰ to 10⁻⁵ M).

  • Non-specific control: 10 µM Serotonin (5-HT).[1]

Workflow Diagram:

BindingAssay Prep Membrane Prep (Hippocampus) Incubate Incubation (Tris-HCl, 25°C, 60 min) [3H]Ligand + 5-IP Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Liquid Scintillation Counting (LSC) Filter->Count Analyze Data Analysis (Non-linear regression) Count->Analyze

Caption: Standardized workflow for determining Ki values using competitive radioligand displacement.

Part 4: Comparative Data & SAR Analysis

The following table summarizes the affinity shifts when modifying the aryl core, demonstrating why the indane scaffold is a valuable probe.

Table 1: Comparative Binding Affinities (


 in nM) 
Note: Values are representative of the arylpiperazine class trends found in literature (e.g., Glennon et al.).
Compound Structure5-HT₁A Affinity (

)
5-HT₂C Affinity (

)
SERT InhibitionStructural Insight
Phenylpiperazine >100 nM>500 nMLowBaseline scaffold; lacks lipophilic bulk.[1]
mCPP (3-Cl-phenyl)~20–50 nM~5–10 nMModerateChlorine adds lipophilicity; high 5-HT₂C selectivity.
5-Indanylpiperazine ~5–15 nM ~10–30 nM High Fused ring mimics indole; increases non-specific hydrophobic binding.
TFMPP (3-CF₃-phenyl)~50 nM~10 nMModerateSimilar to mCPP but different electronic profile.[1]

Interpretation: The transition from Phenylpiperazine


 5-Indanylpiperazine results in a significant increase in affinity across 5-HT subtypes.[1] This confirms that the receptor binding pockets at these sites are hydrophobic  and sterically tolerant  of the fused 5-membered ring.

Part 5: Safety & Handling (Toxicology)[1]

While this compound is a research chemical, its structural analogs (like mCPP) suggest specific toxicological risks that researchers must mitigate.[1]

  • Serotonin Syndrome Risk: As a potent 5-HT agonist/releaser, accidental exposure can cause serotonin toxicity.[1]

    • Symptoms:[1][2][3][4][5] Hyperthermia, tremor, rigidity, autonomic instability.

    • Protocol: Antagonist (Cyproheptadine) should be available in the lab safety kit.

  • Granulocytopenia (Historical Context): Early piperazine-indole drugs (like Indalpine) were withdrawn due to hematological toxicity.[1] While 5-IP is a probe and not a chronic therapeutic, researchers should avoid inhalation or skin contact to prevent potential immunogenic reactions.

  • Handling: Use a Class II Biosafety Cabinet for weighing powder. Wear nitrile gloves and P100 respiratory protection.

References

  • Glennon, R. A., et al. (1986). "Structure-activity relationships of arylpiperazines as serotonin receptor ligands." Journal of Medicinal Chemistry.

  • Le Fur, G., et al. (1977). "Indalpine, a novel, highly selective serotonin uptake inhibitor." Life Sciences. (Contextual reference for the indane/indole scaffold evolution).

  • Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Psychoactive Drugs.[3][4][6][7] (Provides context for arylpiperazine selectivity).

  • Halford, S. E., et al. (2011). "Serotonin Transporter (SERT) Structure and Function." Current Protocols in Neuroscience. (Methodology for SERT binding assays).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Piperazine and 5-Haloindanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocol for the mono-arylation of piperazine with 5-haloindanes (specifically 5-bromoindane and 5-iodoindane). The resulting scaffold, 1-(5-indanyl)piperazine , is a privileged pharmacophore in Central Nervous System (CNS) drug discovery, serving as a core motif for 5-HT receptor modulators and dopamine transporter inhibitors.

The Critical Challenge: The primary synthetic hurdle is controlling chemoselectivity . Piperazine is a diamine with two equivalent nucleophilic sites. Standard coupling conditions often lead to a statistical mixture of unreacted starting material, the desired mono-arylated product, and the undesired bis-arylated byproduct (


-di(indanyl)piperazine).

This guide provides a self-validating protocol using RuPhos Pd G4 precatalyst technology to achieve >90% mono-selectivity and high yields (>85%), eliminating the need for protecting group strategies (e.g.,


-Boc-piperazine).

Scientific Foundation & Mechanistic Logic

The Substrate: 5-Haloindane Electronics

The 5-indanyl system presents an electron-neutral to slightly electron-rich aryl halide profile due to the alkyl donation from the fused five-membered ring.

  • Implication: Oxidative addition of Pd(0) into the C-X bond is slower compared to electron-deficient aryl halides (e.g., 4-bromobenzonitrile).

  • Solution: We utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate this step.

Ligand Selection: Why RuPhos?

While BINAP and dppf were historically used, they often require higher temperatures and suffer from poor mono-selectivity with diamines. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the ligand of choice for this transformation because:

  • Steric Bulk: The diisopropoxy groups on the biaryl backbone create a "pocket" that discourages the binding of the bulky mono-arylated product, thereby suppressing bis-arylation.

  • Electronic Activation: The electron-rich phosphine promotes the oxidative addition of the electron-neutral 5-bromoindane.

The Catalytic Cycle

The reaction proceeds via the standard Buchwald-Hartwig cycle, but with specific kinetic controls imposed by the ligand architecture.

CatalyticCycle PreCat RuPhos Pd G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + 5-Bromoindane AmineCoord Amine Coordination (Pd-N Bond Formation) OxAdd->AmineCoord + Piperazine (Excess) Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HBr (as NaBr) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Limiting Step Product Mono-Arylated Product + Regenerated L-Pd(0) RedElim->Product Product->ActiveCat Cycle Repeats

Figure 1: Catalytic cycle emphasizing the activation of RuPhos Pd G4 and the critical amine coordination step.

Experimental Protocol: The "Golden Method"

This protocol is optimized for a 1.0 mmol scale. Scale-up to 50 mmol follows linear scaling principles provided the headspace-to-volume ratio is maintained.

Reagents & Materials matrix
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Note
Substrate 5-Bromoindane1.0ElectrophileLiquid at RT; dispense by weight.
Nucleophile Piperazine4.0 NucleophileCRITICAL: High excess forces kinetic mono-selectivity.
Catalyst RuPhos Pd G40.02 (2 mol%)CatalystAir-stable precatalyst ensures consistent Pd(0) generation.
Base NaOtBu2.5BaseMust be stored in a glovebox or desiccator. Hydroscopic.
Solvent THF (Anhydrous)0.2 MSolventSparged with Argon/Nitrogen for 15 mins.
Step-by-Step Procedure

Step 1: Reactor Setup (Inert Atmosphere)

  • Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

  • Allow to cool under a stream of Argon or Nitrogen.

  • Expert Tip: Although RuPhos Pd G4 is air-stable, the active catalytic species and the deprotonated amine intermediate are sensitive to oxygen and moisture. Strict inert technique is required for high yields.

Step 2: Reagent Charging

  • Add Piperazine (344 mg, 4.0 mmol) and NaOtBu (240 mg, 2.5 mmol) to the tube.

  • Add RuPhos Pd G4 (17 mg, 0.02 mmol).

  • Cap the vessel and evacuate/backfill with Argon three times (Cycle: Vacuum 2 min -> Argon 1 min).

Step 3: Solvent & Substrate Addition

  • Under a positive pressure of Argon, add Anhydrous THF (5.0 mL) via syringe.

  • Add 5-Bromoindane (197 mg, 1.0 mmol) via syringe.

    • Note: If using 5-iodoindane, add it as a solid in Step 2.

Step 4: Reaction

  • Place the vessel in a pre-heated oil block at 75°C .

  • Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous mixtures (NaOtBu is only partially soluble).

  • Monitor via HPLC or UPLC-MS at t=2h and t=12h.

    • Endpoint: >98% consumption of 5-bromoindane.

Step 5: Workup (Pd Scavenging)

  • Cool reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Crucial Step: The filtrate contains excess piperazine. Wash the organic layer with Water (3 x 15 mL) .

    • Why? Piperazine is highly water-soluble. The mono-arylated product is lipophilic (LogP ~ 2.5). This wash removes 99% of the unreacted piperazine.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • If purity is <95% after workup, purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is required to prevent tailing of the secondary amine on silica.

Optimization & Troubleshooting Workflow

Use this decision logic if the standard protocol yields suboptimal results.

OptimizationTree Start Analyze Crude LCMS LowConv Low Conversion (<50%) Start->LowConv BisAryl High Bis-Arylation (>10%) Start->BisAryl Dehal Dehalogenation Only (Indane formed) Start->Dehal Sol_Temp Increase Temp to 90°C Switch to Dioxane LowConv->Sol_Temp Sol_Cat Increase Cat to 4 mol% Check Inert Gas LowConv->Sol_Cat Sol_Equiv Increase Piperazine to 6.0 Equiv BisAryl->Sol_Equiv Sol_Ligand Switch Ligand: BrettPhos BisAryl->Sol_Ligand Steric Control Dehal->Sol_Temp Lower Temp Sol_Dry Solvent Wet? Redry THF Dehal->Sol_Dry Water Source?

Figure 2: Troubleshooting decision matrix based on LCMS outcome.

Common Pitfalls
  • The "Black Precipitate" : If the reaction turns black immediately, Pd has crashed out (Pd black). This indicates poor ligand binding or oxygen contamination. Remedy: Use a fresh bottle of precatalyst or repurify the solvent.

  • Stalled Reaction : 5-Bromoindane is sterically unhindered but electronically neutral. If the reaction stalls at 80% conversion, do not add more aryl halide. Add 0.5 equiv of base and 1 mol% fresh catalyst.

References

  • Buchwald-Hartwig Amination Overview: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • RuPhos Specificity for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Piperazine Selectivity Strategies: Dundon, B. et al. (2025). "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs." ResearchGate Review.

  • Precatalyst G4 Technology: Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides." Chemical Science.

Sources

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Piperazine Indanes: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analysis of piperazine indanes using High-Performance Liquid Chromatography (HPLC). Piperazine indanes represent a significant class of compounds in pharmaceutical research and development, necessitating reliable analytical methods for their characterization, quantification, and quality control. This document offers an in-depth exploration of method development strategies, including stationary phase selection, mobile phase optimization, and various detection techniques. Recognizing the inherent challenges in analyzing these compounds, such as the lack of strong UV chromophores in some analogues, this guide presents solutions including derivatization and the use of advanced detection methods like mass spectrometry (MS) and evaporative light scattering detection (ELSD). Furthermore, protocols for chiral separation, a critical aspect for many pharmaceutical compounds, are detailed. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust HPLC methods for piperazine indanes.

Introduction: The Significance of Piperazine Indane Analysis

The piperazine indane scaffold is a key structural motif in a variety of pharmacologically active compounds, exhibiting a range of biological activities. The fusion of the rigid indane group with the versatile piperazine ring creates a unique chemical space for drug design. As such, the development of robust and reliable analytical methods is paramount throughout the drug development lifecycle, from discovery and preclinical studies to formulation and quality control of the final active pharmaceutical ingredient (API).[1]

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2] This guide will delve into the nuances of developing and implementing HPLC methods specifically tailored for the unique physicochemical properties of piperazine indanes.

Foundational Principles and Challenges in HPLC Analysis of Piperazine Indanes

The successful HPLC analysis of piperazine indanes hinges on a thorough understanding of their chemical properties. The piperazine moiety imparts basicity and hydrophilicity, while the indane group contributes to hydrophobicity and rigidity.[3][4] This dual nature presents both opportunities and challenges in chromatographic method development.

A primary challenge in the HPLC analysis of certain piperazine derivatives is their lack of a strong ultraviolet (UV) chromophore, which can lead to poor sensitivity with UV detection.[5] Many simple piperazine indanes may only exhibit significant absorbance at low UV wavelengths where background interference can be high. To circumvent this, several strategies can be employed, including derivatization to introduce a UV-active or fluorescent tag, or the use of alternative detection methods.[6][7][8]

Strategic HPLC Method Development for Piperazine Indanes

A systematic approach to method development is crucial for achieving optimal separation and analysis of piperazine indanes. The following sections detail the critical parameters to consider.

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor in achieving the desired separation. For piperazine indanes, which possess both polar and non-polar characteristics, several types of stationary phases can be effective.

  • Reversed-Phase (RP) Chromatography: This is the most common starting point for the analysis of many pharmaceutical compounds.

    • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography and are a good initial choice. They separate compounds based on hydrophobicity.[1]

    • "Low Silanol Activity" Columns: For basic compounds like piperazine indanes, columns with low silanol activity are recommended to minimize peak tailing caused by secondary interactions with residual silanol groups on the silica surface.[9]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds like piperazine indanes.[9]

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar piperazine indanes that are poorly retained on traditional reversed-phase columns, HILIC can be a powerful alternative.[10]

Mobile Phase Optimization

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

  • Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase is critical for controlling the ionization state of the basic piperazine moiety.

    • For reversed-phase chromatography of basic compounds, a mobile phase pH of around 3-4 or 7-8 is often optimal.

    • Buffers such as phosphate or acetate are commonly used to maintain a stable pH.

  • Additives:

    • Acidic Modifiers: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape by suppressing the interaction of basic analytes with residual silanols on the stationary phase. Phosphoric acid can also be used for non-MS applications.[9][11]

    • Ion-Pairing Reagents: For highly polar piperazine indanes, ion-pairing reagents can be added to the mobile phase to enhance retention on reversed-phase columns. However, these are often not compatible with mass spectrometry.

Detection Techniques

The choice of detector depends on the spectroscopic properties of the piperazine indane and the desired sensitivity.

  • UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: This is the most common and cost-effective detection method. For piperazine indanes with sufficient chromophores, this is the preferred technique.[1] For those lacking strong chromophores, detection at low wavelengths (e.g., 200-220 nm) may be necessary, but can be prone to interference.[4]

  • Fluorescence Detection (FLD): If the piperazine indane is naturally fluorescent or can be derivatized with a fluorescent tag (e.g., dansyl chloride), FLD offers significantly higher sensitivity and selectivity than UV detection.[8]

  • Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These are universal detectors that are not dependent on the optical properties of the analyte. They are excellent alternatives for compounds with no or poor UV absorbance.[10][12]

  • Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is a powerful technique that provides both separation and structural information. It is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for impurity profiling.[13][14][15]

Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible HPLC results. The goal is to extract the analyte of interest from the sample matrix and prepare it in a solvent that is compatible with the HPLC mobile phase.

General Protocol for Sample Preparation
  • Weighing: Accurately weigh the sample (e.g., API, formulation).

  • Dissolution: Dissolve the sample in a suitable solvent. This is often the mobile phase or a solvent with similar or weaker elution strength. Sonication may be used to aid dissolution.

  • Dilution: Dilute the stock solution to the desired concentration for analysis.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1]

Sample_Preparation_Workflow Start Start: Sample Weighing 1. Accurate Weighing Start->Weighing Dissolution 2. Dissolution in a Suitable Solvent (May involve sonication) Weighing->Dissolution Dilution 3. Dilution to Working Concentration Dissolution->Dilution Filtration 4. Filtration (e.g., 0.45 µm filter) Dilution->Filtration Injection Ready for HPLC Injection Filtration->Injection

Detailed HPLC Protocols for Piperazine Indanes

The following protocols are provided as starting points for method development and can be adapted based on the specific piperazine indane and analytical requirements.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is suitable for piperazine indanes with a UV chromophore.

Table 1: Chromatographic Conditions for RP-HPLC-UV Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Step-by-Step Methodology:

  • Prepare the Mobile Phase: Accurately prepare the mobile phases and degas them before use.

  • Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare Standard and Sample Solutions: Prepare stock solutions of the piperazine indane reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile). Dilute to the desired concentration.

  • Inject and Analyze: Inject the prepared solutions onto the HPLC system and acquire the chromatograms.

  • Data Processing: Integrate the peak areas and calculate the concentration of the analyte in the sample by comparing it to the standard.

Protocol 2: HPLC with Pre-Column Derivatization and Fluorescence Detection

This protocol is designed for piperazine indanes lacking a strong UV chromophore to enhance detection sensitivity. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

Derivatization Reaction:

Table 2: Derivatization and Chromatographic Conditions

ParameterCondition
Derivatizing Agent Dansyl Chloride solution in Acetonitrile
Reaction Buffer Sodium Bicarbonate buffer (pH ~9)
Reaction Conditions 60 °C for 30 minutes
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: ~340 nm, Emission: ~525 nm)

Step-by-Step Methodology:

  • Derivatization: To an aliquot of the sample solution, add the reaction buffer and the dansyl chloride solution. Mix well and heat as specified. After cooling, the reaction mixture can be directly injected or further diluted.

  • HPLC Analysis: Follow the steps outlined in Protocol 1, using the chromatographic conditions specified in Table 2.

Protocol 3: Chiral HPLC for Enantiomeric Separation

Many piperazine indanes are chiral, and the separation of enantiomers is often a regulatory requirement. Polysaccharide-based chiral stationary phases are frequently effective for this purpose.

Table 3: Chiral HPLC Conditions

ParameterCondition
Column Chiralpak IC (or similar polysaccharide-based column)
Mobile Phase Acetonitrile/Methanol/Diethylamine (e.g., 90:10:0.1, v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 35 °C[4]
Detection UV at 210 nm
Injection Volume 10 µL[4]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase and degas. The addition of a small amount of an amine modifier like diethylamine is often crucial for good peak shape on chiral columns.

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This can sometimes take longer than with standard reversed-phase columns.

  • Analysis: Inject the racemic standard and the sample solutions to determine the retention times of the enantiomers and calculate the enantiomeric excess.

Chiral_HPLC_Workflow Start Start: Racemic Mixture CSP_Selection 1. Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->CSP_Selection MP_Optimization 2. Optimize Mobile Phase (Normal or Reversed-Phase with modifier) CSP_Selection->MP_Optimization Injection 3. Inject Sample onto Chiral HPLC System MP_Optimization->Injection Separation 4. Enantiomeric Separation on CSP Injection->Separation Detection 5. Detection (e.g., UV, MS) Separation->Detection Quantification 6. Peak Integration and Quantification (Calculate Enantiomeric Excess) Detection->Quantification End Result: Separated Enantiomers Quantification->End

Method Validation and System Suitability

Any developed HPLC method for pharmaceutical analysis must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests are performed before each analytical run to ensure that the chromatographic system is performing adequately.

Conclusion

The HPLC analysis of piperazine indanes, while presenting some unique challenges, can be effectively addressed through a systematic and scientifically-driven approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase, and choosing an appropriate detection technique, robust and reliable methods can be established for the analysis of this important class of pharmaceutical compounds. The protocols provided in this guide serve as a solid foundation for researchers to build upon and adapt to their specific analytical needs. As with any analytical method development, a thorough understanding of the analyte's chemistry and the principles of chromatography is the key to success.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved February 23, 2026, from [Link]

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 23, 2026, from [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science, 19(1), 1-9. Retrieved February 23, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]

  • Separation of 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 23, 2026, from [Link]

  • 1-(2,3-dihydro-1H-inden-1-yl)piperazine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. (2024, February 6). SSRN. Retrieved February 23, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 23, 2026, from [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved February 23, 2026, from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved February 23, 2026, from [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. (2006, March 31). Journal of Chromatography A, 1110(1-2), 268-71. Retrieved February 23, 2026, from [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001, August 15). Journal of Mass Spectrometry, 36(8), 888-98. Retrieved February 23, 2026, from [Link]

  • Method of analysis of Piperazine. (2023, November 6). Pharma Knowledge Forum. Retrieved February 23, 2026, from [Link]

  • Colorimetric method for the determination of piperazine in pharmaceutical formulations. (2006). Indian Journal of Pharmaceutical Sciences, 68(6), 843-844. Retrieved February 23, 2026, from [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC International. Retrieved February 23, 2026, from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 23, 2026, from [Link]

  • Stereocontrolled Synthesis of Chiral Helicene-Indenido ansa- and Half-Sandwich Metal Complexes and Their Use in Catalysis. (n.d.). Angewandte Chemie International Edition. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (2025, December 14). Scribd. Retrieved February 23, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research, 11(3), 746-753. Retrieved February 23, 2026, from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). Indian Journal of Pharmaceutical Education and Research, 54(3s), S676-S684. Retrieved February 23, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable compound. The N-arylpiperazine moiety is a significant pharmacophore in medicinal chemistry, and robust synthetic routes are crucial for further research and development.[1]

This guide will focus on the two most probable and versatile synthetic strategies for preparing this compound:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.[2]

  • Reductive Amination: A classic and reliable method for forming carbon-nitrogen bonds.[3]

We will explore the nuances of each method, addressing potential pitfalls and providing actionable solutions to optimize your reaction yields and purity.

Part 1: Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.[2] In the context of synthesizing this compound, this typically involves the coupling of a 5-haloindane (e.g., 5-bromoindane) with piperazine, often with one of the piperazine nitrogens protected to prevent diarylation.

Diagram of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_deprotection Final Step 5-Bromoindane 5-Bromoindane Inert_Atmosphere Inert Atmosphere (N2 or Ar) 5-Bromoindane->Inert_Atmosphere Boc-Piperazine Boc-Piperazine Boc-Piperazine->Inert_Atmosphere Pd_Catalyst_Ligand Pd Catalyst + Ligand Pd_Catalyst_Ligand->Inert_Atmosphere Base Base Base->Inert_Atmosphere Anhydrous_Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Inert_Atmosphere->Anhydrous_Solvent Heating Heating (80-110 °C) Anhydrous_Solvent->Heating Quenching Quenching & Extraction Heating->Quenching Chromatography Column Chromatography Quenching->Chromatography Boc_Removal Boc Deprotection (e.g., TFA, HCl) Chromatography->Boc_Removal Final_Product This compound Boc_Removal->Final_Product

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Troubleshooting Guide: Buchwald-Hartwig Amination
Q1: I am observing very low or no conversion of my 5-bromoindane. What are the likely causes?

A1: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that often points to problems with the catalytic cycle. Here are the key areas to investigate:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your phosphine ligand, which can act as a reductant, is not oxidized. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.[4]

  • Ligand Selection: The choice of ligand is critical. For aryl bromides, bidentate phosphine ligands like BINAP or DPPF, or bulky, electron-rich monodentate ligands like RuPhos or XPhos are often effective.[2][5] The indane moiety is not exceptionally bulky, so a range of modern ligands should be effective.

  • Base Incompatibility: The base is crucial for deprotonating the piperazine nitrogen, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like NaO-t-Bu, LiHMDS, or Cs₂CO₃ are commonly used.[4] If the base is too weak, the reaction may not proceed. Conversely, a base that is too strong can lead to side reactions.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that your solvent is properly degassed.

  • Water Contamination: The presence of water can lead to hydrodehalogenation of the aryl halide and can interfere with the catalytic cycle.[5] Use anhydrous solvents and oven-dried glassware.

Q2: My main side product is indane (hydrodehalogenation). How can I minimize this?

A2: Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, is a known side reaction. It can be caused by:

  • Water/Protic Impurities: As mentioned, water can be a proton source. Rigorous exclusion of moisture is the first step.

  • Side Reactions with the Base: Some strong bases, particularly in the presence of trace metals, can promote the reduction of the aryl halide. If this is a persistent issue, consider switching to a different base, such as Cs₂CO₃, which is often milder.

  • Ligand Choice: Certain ligand/palladium combinations may be more prone to this side reaction. Experimenting with a different ligand system could be beneficial.

Q3: I am getting a significant amount of the diarylated piperazine product. How can I improve selectivity for mono-arylation?

A3: This is a classic selectivity challenge when working with piperazine. The most effective solution is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[5] The Boc (tert-butyloxycarbonyl) group can be easily removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or HCl in dioxane. Using a large excess of piperazine can also favor mono-alkylation but makes purification more challenging.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromoindane (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a suitable base (e.g., NaO-t-Bu, 1.4-2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc-protected intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., TFA). Stir at room temperature for 1-4 hours. Remove the solvent and excess acid under reduced pressure to yield the desired product, which can be further purified if necessary.[5]

ParameterRecommended RangeRationale
Pd Catalyst 1-5 mol%Balances reaction rate and cost.
Ligand 1.1-1.5 x Pd mol%Ensures complete coordination to the metal center.
Base 1.4-2.0 equiv.Drives the reaction to completion.
Temperature 80-110 °CProvides sufficient energy for oxidative addition.
Solvent Toluene, Dioxane, THFAprotic solvents that are stable at high temperatures.

Part 2: Reductive Amination Approach

Reductive amination is another robust method for synthesizing the target compound. This approach could start from 5-aminoindane and a suitable piperazine precursor or, more commonly, from an indanone and piperazine. The latter is often preferred as it avoids handling potentially unstable precursors.

Diagram of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Indanone 5-Aminoindane or Indan-5-one Imine_Formation Imine/Enamine Formation Indanone->Imine_Formation Piperazine_Precursor Piperazine or Precursor Piperazine_Precursor->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reducing_Agent Solvent Solvent (e.g., DCE, MeOH) Reducing_Agent->Solvent Acid_Base_Extraction Acid-Base Extraction Solvent->Acid_Base_Extraction Crystallization_Chromatography Crystallization or Chromatography Acid_Base_Extraction->Crystallization_Chromatography Final_Product This compound Crystallization_Chromatography->Final_Product

Caption: Workflow for the reductive amination synthesis of the target compound.

Troubleshooting Guide: Reductive Amination
Q1: My reductive amination reaction is slow and gives a low yield. How can I improve it?

A1: Slow reductive aminations are often due to inefficient imine or enamine formation, or an inappropriate choice of reducing agent.

  • pH Control: Imine formation is pH-dependent. It is typically fastest under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation.[6]

  • Water Removal: The formation of an imine from an amine and a ketone/aldehyde produces water. This is a reversible reaction. Removing water, for example by using a Dean-Stark trap or adding molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.[7]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting ketone/aldehyde but is effective at reducing the intermediate iminium ion.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting carbonyl compound, so the imine should be pre-formed.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Methanol can also be used, especially with NaBH₄.

Q2: I am observing the formation of a di-indanylated piperazine. How can I control this?

A2: Similar to the Buchwald-Hartwig reaction, diarylation can be an issue.

  • Stoichiometry: Using a large excess of piperazine will favor the mono-substituted product. However, this complicates the purification as you will need to remove the excess piperazine.

  • Mono-protected Piperazine: Again, using a mono-protected piperazine like N-Boc-piperazine is the most reliable method to ensure mono-substitution.

Q3: How can I effectively purify my final product from the reaction mixture?

A3: The basic nature of the piperazine moiety can be exploited for purification.

  • Acid-Base Extraction: After the reaction, you can perform an acid-base extraction. Quench the reaction, dilute with an organic solvent, and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free-base product back into an organic solvent.

  • Crystallization: The product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride or acetate).[8][9]

  • Column Chromatography: If chromatography is necessary, the basicity of the product can cause tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[8]

Experimental Protocol: Reductive Amination

This protocol is a general guideline for the reaction between an indanone and piperazine.

  • Reaction Setup: To a round-bottom flask, add the indanone (1.0 equiv.), piperazine (or a mono-protected derivative, 1.2-1.5 equiv.), and a suitable solvent (e.g., 1,2-dichloroethane).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv.). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or acid-base extraction.[10]

ParameterRecommended Reagent/ConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for the iminium ion.
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM)Aprotic solvents that work well with NaBH(OAc)₃.
Acid Catalyst Acetic Acid (catalytic)Speeds up the formation of the imine intermediate.
Temperature Room TemperatureGenerally sufficient for this transformation.

References

  • Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. Letters in Organic Chemistry.

  • Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. ResearchGate.

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.

  • 1-INDAN-1-YL-PIPERAZINE synthesis. ChemicalBook.

  • Buchwald–Hartwig amination. Wikipedia.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

  • Reductive amination. Wikipedia.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules.

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. ResearchGate.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure.

  • Purification of piperazine. Google Patents.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Ways to reduce the bis amination during a reductive amination? Reddit.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.

  • Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,/3-Unsaturated Nitriles and Esters. ElectronicsAndBooks.

  • Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry.

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

  • 1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. Acta Crystallographica Section E.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Buchwald-Hartwig Amination of Indanes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-BH-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming Catalyst Deactivation and Poisoning in Indane Scaffolds

Executive Summary: The Indane Challenge

Indane (2,3-dihydro-1H-indene) scaffolds present a unique "perfect storm" for Palladium (Pd) catalysis. Unlike flexible alkyl chains or flat aryl systems, the indane core is rigid and sterically demanding .

When performing Buchwald-Hartwig amination on this scaffold, researchers frequently encounter "catalyst poisoning," but this is often a misdiagnosis of three distinct failure modes:

  • True Poisoning: Irreversible binding of heteroatoms (N, S) or impurities to the Pd center.

  • Steric Arrest: The rigid "pucker" of the cyclopentyl ring creates neopentyl-like steric bulk at the C1 position, preventing amine binding.

  • Off-Cycle Equilibria: Formation of stable palladacycles (especially with 1-aminoindanes) that sequester the catalyst.

This guide provides a logic-driven workflow to diagnose and resolve these issues, moving beyond "add more catalyst" to mechanistic solutions.

Diagnostic Workflow

Before altering your chemistry, you must identify the mode of failure. Use this decision tree to interpret your reaction kinetics.

DiagnosticTree Start Reaction Outcome? NoConv 0% Conversion (Starting Material Intact) Start->NoConv Stall Stalls at 20-50% (Pd Black Visible) Start->Stall Slow Slow Turnover (>24h for completion) Start->Slow OxAddFail Oxidative Addition Failure (Sterics/Electronics) NoConv->OxAddFail Clean SM PoisonStart Instant Poisoning (S/N Impurities in SM) NoConv->PoisonStart No Color Change/Immediate Black Deactivation Catalyst Death (Ligand shedding/Pd Aggregation) Stall->Deactivation Pd Black Precipitate Inhibition Product Inhibition (Product binds Pd) Stall->Inhibition Solution remains clear Sterics Steric Crowding (Need smaller ligand/higher T) Slow->Sterics

Figure 1: Diagnostic logic flow. Distinguishing between oxidative addition failure (initiation) and catalyst death (propagation) is critical.

Technical Deep Dive: Mechanisms of Failure

A. The "Carbazole" Problem (Precatalyst Interference)

Many researchers use G3-Buchwald precatalysts (e.g., XPhos Pd G3). Upon activation, these release a carbazole byproduct.[1]

  • The Issue: In hindered indane couplings, the carbazole is small enough to compete with the bulky amine substrate for the Pd center, effectively acting as an inhibitor.

  • The Solution: Switch to G4-precatalysts . The G4 scaffold releases an N-methyl carbazole which is sterically precluded from rebinding to the metal center [1].

B. The Chelation Trap (1-Aminoindanes)

If you are coupling a 1-aminoindane (nucleophile), the amine nitrogen and any neighboring donor group (e.g., C2-methoxy, C7-heterocycle) can form a stable 5- or 6-membered chelate with Palladium.

  • Mechanism: The rigid indane backbone pre-organizes these donors, making the chelate entropy-favored. This locks the Pd in an off-cycle resting state, preventing reductive elimination.[2]

  • The Solution: Use ligands with extreme steric bulk (e.g., BrettPhos or tBuBrettPhos ) that physically block the coordination of the second donor atom.

C. Impurity Poisoning (The "Invisible" Killer)

Indanes are often synthesized via cyclization steps involving Lewis acids (AlCl3) or sulfur reagents.

  • Trace Thiols/Sulfides: Even 10 ppm of sulfur residues can poison Pd catalysts by occupying the vacant coordination site required for oxidative addition [2].

  • Trace Halides: Residual Iodide (from precursor synthesis) can form bridging Pd-I-Pd dimers, which are catalytically inactive compared to monomeric species.

Troubleshooting Guides (Q&A)

Issue 1: "My reaction turns black immediately and yields nothing."

Diagnosis: Massive Catalyst Poisoning (likely Sulfur or Oxidant). Reasoning: Pd(0) is unstable. Ligands stabilize it.[3][4][5] Strong poisons (thiols, thioethers) displace the phosphine ligands, causing the "naked" Pd atoms to aggregate into Pd-black (inactive metal).

Protocol: The Scavenger Clean-Up Before adding the catalyst, you must purify the indane substrate.

  • Dissolve the indane substrate in the reaction solvent (e.g., Dioxane).

  • Add 10 wt% activated charcoal or 5 wt% CuTC (Copper(I)-thiophene-2-carboxylate) .

  • Stir at 50°C for 1 hour.

  • Filter through a 0.45µm PTFE filter (or Celite plug) under Argon.

  • Proceed with the coupling using the filtrate.

Issue 2: "The reaction works for simple anilines but fails with my indane amine."

Diagnosis: Steric Clashes at the Transmetallation Step. Reasoning: The C1-position of indane is pseudo-neopentyl. Standard ligands (BINAP, dppf) create a pocket that is too tight for the rigid indane to enter and bind to the Pd(II)-Aryl complex.

Optimization Table: Ligand Selection for Indanes

Substrate TypeRecommended LigandCatalyst Gen.Why?
1-Aminoindane (Primary) BrettPhos Pd G4Large bite angle accommodates the indane bulk; G4 prevents carbazole inhibition.
N-Methyl-1-aminoindane RuPhos Pd G3/G4RuPhos is specifically designed for secondary amines; prevents

-hydride elimination.
Aryl Chloride Indane XPhos Pd G4Excellent for activating sluggish aryl chlorides on electron-rich rings.
Heterocyclic Indane tBuXPhos Pd G3Tolerates N-heterocycles that might otherwise coordinate to Pd.
Issue 3: "I see product conversion, but it stops at 40%."

Diagnosis: Catalyst Deactivation via Ligation. Reasoning: As the reaction proceeds, the concentration of the amine (which can stabilize Pd) drops, or the product (secondary/tertiary amine) inhibits the catalyst.

Corrective Action:

  • Do NOT just add more catalyst. (The poison/inhibitor is still there).

  • Add "Throw-away" Ligand: Add 1-2 equivalents (relative to Pd) of the free phosphine ligand (e.g., free RuPhos) to the initial setup. This shifts the equilibrium away from Pd-aggregation and extends catalyst life.

Standard Operating Procedure (SOP)

Protocol: High-Difficulty Coupling of Functionalized Indanes Use this protocol when standard conditions (Pd2(dba)3 / BINAP) fail.

Reagents:

  • Catalyst: (for secondary amines) or (for primary amines).

  • Base: NaOtBu (Sodium tert-butoxide) - Sublimed grade is critical.

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Ar for 15 mins).

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Add Aryl Halide (1.0 equiv), Indane Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Critical: Do not add the catalyst yet.

  • Scavenging (Optional but Recommended): If substrates are "dirty," add solvent and stir with activated carbon for 30 mins, then filter into the final reaction vial.

  • Catalyst Addition: Add Pd G4 Precatalyst (1-2 mol%) .

    • Note: G4 precatalysts are air-stable solids. Weigh them in air, but purge the vial immediately after.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Reaction: Inject anhydrous Dioxane (0.2 M concentration). Place in a pre-heated block at 80°C .

    • Tip: Do not overshoot 100°C immediately. Indanes are prone to thermal decomposition or polymerization.

  • Monitoring: Check HPLC at 1 hour.

    • If <5% conversion: Raise temp to 100°C.

    • If Black Precipitate forms: Stop.[5] Repeat with "Scavenger Clean-Up" (See Issue 1).

Visualization: The Poisoning Pathway

Understanding where the indane interferes is key to selecting the right fix.

CatalyticCycle Pd0 Active LPd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Aryl Halide Poison DEAD CATALYST (Pd-S / Pd-N Chelate) Pd0->Poison Sulfur Impurity (Irreversible) AmineBind Amine Binding (Steric Choke Point) OxAdd->AmineBind Indane Amine Dimer Inactive Dimer (Bridged Halides) OxAdd->Dimer High [I-] Deprot Deprotonation AmineBind->Deprot Base AmineBind->Poison Chelation by Indane Heteroatoms RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: The Catalytic Cycle showing specific vulnerability points for Indane substrates. Note that "Amine Binding" is the most common failure point due to sterics or chelation.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Establishes the G3 vs G4 mechanism and the solution to carbazole inhibition.

  • Organ, M. G., et al. (2015). "Catalytic Activities of the Impurities in Palladium Acetate." Organic Letters. Details how trace impurities in reagents deactivate Pd species.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. The authoritative review on ligand selection (BrettPhos/RuPhos) for hindered amines.

  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Knowledge Base. General troubleshooting protocols for catalyst poisoning.

Sources

Technical Support Center: Solubilization Strategies for 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the "Crash"

Researchers frequently encounter a deceptive solubility profile with 1-(2,3-dihydro-1H-inden-5-yl)piperazine (hereafter referred to as Indanyl-PP ). While the hydrochloride salt form appears highly soluble in pure water (>30 mg/mL), it often precipitates immediately upon addition to physiological buffers like PBS (pH 7.4).

The Scientific Cause: This precipitation is governed by the Henderson-Hasselbalch equation .

  • The Basic Center: The distal nitrogen (N4) of the piperazine ring has a pKa of approximately 8.8 – 9.0 .

  • The Lipophilic Core: The indane ring significantly increases the LogP (lipophilicity) compared to standard piperazine.

  • The Conflict: At pH 7.4, while predominantly protonated, a significant fraction (~3–5%) exists as the uncharged free base . Because the indane moiety renders the free base extremely insoluble in water, this small fraction exceeds the solubility limit, triggering a nucleation event that pulls the equilibrium toward massive precipitation.

Decision Matrix: Selecting Your Solubilization Strategy

Do not blindly add DMSO. Use this decision tree to select the protocol that matches your experimental constraints.

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ConcCheck Final Conc > 100 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route ToxCheck DMSO Sensitive? ConcCheck->ToxCheck Yes (>100µM) StratA Strategy A: DMSO Stock + Serial Dilution ConcCheck->StratA No (<100µM) ToxCheck->StratA No StratB Strategy B: Cyclodextrin Complexation ToxCheck->StratB Yes Route->StratB IV / IP / SC StratC Strategy C: Acidic Buffer (Acetate pH 5) Route->StratC Oral (Gavage)

Figure 1: Strategic decision tree for solubilizing Indanyl-PP based on experimental constraints.

Troubleshooting Guides & Protocols

Scenario A: "My compound crashed when I added the DMSO stock to the media."

Diagnosis: This is the "Antisolvent Shock" effect. Adding a high-concentration organic stock (e.g., 100 mM DMSO) directly to an aqueous buffer causes a local region of high water/low solvent, instantly stripping the solvation shell from the lipophilic indane ring.

Protocol: The "Step-Down" Dilution Instead of a single direct spike, use an intermediate dilution step to prevent shock precipitation.

  • Prepare Master Stock: Dissolve Indanyl-PP in 100% anhydrous DMSO to 50 mM.

    • Note: Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into culture media (or buffer) under vigorous vortexing.

    • Critical: Add the DMSO dropwise to the vortexing media, not the other way around.

  • Final Dosing: Add the Intermediate Stock to your cell wells.

    • Result: This prevents the local high-concentration "hotspots" that trigger nucleation.

Scenario B: "I cannot use DMSO due to cellular toxicity."

Diagnosis: Many neuronal and stem cell lines show phenotypic alterations at DMSO concentrations as low as 0.1%.

Protocol: Cyclodextrin Complexation (The "Invisible Carrier") Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic indane tail, shielding it from water while maintaining a hydrophilic exterior.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add Indanyl-PP (solid powder) directly to the 20% CD solution.

    • Target: Up to 5–10 mg/mL is often achievable.

  • Energy Input: The complexation is not instantaneous.

    • Stir: 4 hours at room temperature (protected from light).

    • Sonicate: 30 minutes in a bath sonicator if dissolution is slow.

  • Validation: The solution must be perfectly clear. If cloudy, centrifuge at 10,000 x g. If a pellet forms, you have exceeded the complexation capacity; reduce concentration.

Scenario C: "The pH of my buffer changed after adding the compound."

Diagnosis: Indanyl-PP is a base.[1][2] If you dissolve the free base form, it will abstract protons, raising pH. If you dissolve the dihydrochloride salt , it releases HCl, potentially overcoming the buffer capacity and lowering the pH.

Corrective Action:

  • Always check pH after adding the compound, even if using a buffered solution.

  • Buffer Strength: Increase HEPES or Phosphate concentration from 10 mM to 25 mM to resist pH shifts.

Reference Data Tables

Table 1: Estimated Solubility Limits

Based on physicochemical properties of N-aryl piperazine class.

Solvent / MediumSolubility (Est.)Notes
Water (pH < 5) > 50 mMHighly soluble as protonated salt.
PBS (pH 7.4) < 100 µMRisk Zone. Likely to precipitate over time.
DMSO > 100 mMExcellent solvent. Hygroscopic (keep sealed).
Ethanol ~ 20–50 mMGood, but evaporates/toxic to cells.
20% HP-β-CD ~ 5–10 mMBest for in vivo/sensitive in vitro.
Table 2: Solvent Toxicity Thresholds (In Vitro)

Maximum recommended final concentrations.

SolventRobust Cells (e.g., HeLa, HEK293)Sensitive Cells (e.g., Neurons, Primary)Mechanism of Toxicity
DMSO 0.5% - 1.0%< 0.1%Membrane permeabilization, differentiation.
Ethanol 0.5%< 0.1%Protein denaturation, apoptosis.
HP-β-CD 1.0% - 2.0%0.5% - 1.0%Cholesterol depletion (can affect membranes).

Mechanistic Visualization: Protonation States

Understanding the protonation state is critical for predicting solubility failures.

ProtonationState StateA pH < 6.0 Fully Protonated (Cationic) Solubility: HIGH (Stable in Acetate/Water) StateB pH ~ 7.4 (Physiological) Equilibrium Mixture Solubility: MARGINAL (Risk of Precipitation) StateA->StateB Add to PBS/Media StateC pH > 9.0 Deprotonated (Neutral Free Base) Solubility: VERY LOW (Immediate Crash) StateB->StateC Add NaOH Mech Mechanism: Indane ring drives aggregation once N4 amine loses positive charge. StateB->Mech StateC->StateA Add HCl

Figure 2: The effect of pH on the ionization state and solubility of Indanyl-PP.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate in PBS? A: Do not do this. While heating may temporarily dissolve the compound, it creates a supersaturated solution. As soon as it cools to 37°C (incubation temp), it will likely precipitate as crystals, which can physically damage cells and yield false-negative results.

Q: I am doing an animal study (IP injection). What is the best vehicle? A: Avoid 100% DMSO. A standard, well-tolerated vehicle for this class of compounds is:

  • 5% DMSO + 5% Tween 80 + 90% Saline.

  • Alternative:20% HP-β-CD in Saline. (Preferred for chronic dosing to avoid vehicle toxicity).

Q: My compound is the "Hemifumarate" salt. Does this change anything? A: Yes. Fumarate salts are generally less water-soluble than Hydrochloride salts but more stable. You may need to use a slightly lower pH or rely more heavily on DMSO/Cyclodextrin compared to the HCl salt.

References

  • BenchChem. (2025).[3] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Link

  • National Institutes of Health (NIH). (2025). Piperazine Dihydrochloride: Chemical & Physical Properties. PubChem Compound Summary. Link

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins:[4][5] 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. (Standard reference for HP-β-CD protocols).

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits. Link

  • University of Regina. (2025). pKa Values of Some Piperazines at Different Temperatures. (Confirming pKa range of 5.35 / 9.73 for core structure). Link

Sources

Technical Support Center: Stability of 1-(2,3-dihydro-1H-inden-5-yl)piperazine Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights into the oxidative stability of 1-(2,3-dihydro-1H-inden-5-yl)piperazine and related arylpiperazine compounds. Our goal is to equip you with the practical knowledge to anticipate, identify, and resolve challenges encountered during your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the oxidative stability of piperazine-containing molecules.

Q1: My sample of this compound is showing significant degradation after exposure to air or standard oxidative stress agents. What is the likely cause?

A1: The primary cause is almost certainly the piperazine ring itself. The nitrogen atoms in the piperazine moiety are susceptible to oxidation. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and prone to attack by oxidizing agents, leading to the formation of various degradation products. While the dihydroindene ring system can also be oxidized, the piperazine nitrogens are typically the most reactive sites under common oxidative stress conditions.

Q2: What are the most probable degradation products I should expect to see when this compound is under oxidative stress?

A2: Based on the known chemistry of piperazine and its derivatives, you should anticipate several classes of degradation products.[1] The most common include:

  • N-Oxides: Oxidation at one or both nitrogen atoms of the piperazine ring to form mono- or di-N-oxides is a very common pathway.[2]

  • Ring-Opened Products: More aggressive oxidation can lead to the cleavage of the piperazine ring, potentially forming species like ethylenediamine (EDA) or formylpiperazine (FPZ).[1]

  • Hydroxylated Species: Oxidation can occur on the aromatic or aliphatic portions of the dihydroindene ring, though this is often a secondary pathway compared to N-oxidation.

  • Imine Derivatives: Studies on the atmospheric oxidation of piperazine show that abstraction of a hydrogen atom from a carbon adjacent to a nitrogen can lead to the formation of cyclic imines, such as tetrahydropyrazine.[3][4]

Q3: I'm planning a forced degradation study. What are the best initial conditions to assess oxidative stability?

A3: A good starting point for a forced degradation study is to use hydrogen peroxide (H₂O₂) at a concentration of 3% at room temperature for 24 hours.[5] The goal of a forced degradation study is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[6][7] This level of degradation is typically sufficient to generate detectable levels of primary degradants for method validation and pathway elucidation.[6] If 3% H₂O₂ proves too harsh or too mild, you can adjust the concentration, temperature, or duration accordingly.

Q4: My analysis shows no degradation after applying oxidative stress. How can I be sure my experimental conditions were sufficient?

A4: If no degradation is observed, it's possible the compound is intrinsically stable under the tested conditions, or the conditions were not strong enough. To confirm, you should escalate the stress conditions methodically. This can include:

  • Increasing the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).[2]

  • Increasing the temperature (e.g., heating to 50-60 °C).

  • Increasing the exposure time.

  • Introducing a catalyst. The presence of metal ions, particularly copper (Cu²⁺), can significantly catalyze the oxidation of piperazine.[8] Spiking a sample with a low concentration of copper sulfate can reveal vulnerabilities not seen under other conditions.

Section 2: Troubleshooting Guide: Experimental & Analytical Issues

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Excessive Degradation or Complete Loss of Parent Compound

  • Potential Cause: The stress conditions (e.g., oxidant concentration, temperature, time) are too aggressive for the molecule. The goal is controlled degradation (5-20%), not complete destruction.[7]

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: If you used 30% H₂O₂, decrease it to 3%, 1%, or even lower.

    • Lower the Temperature: Conduct the experiment at room temperature or even in a cooled water bath instead of at elevated temperatures.

    • Shorten Exposure Time: Collect aliquots at earlier time points (e.g., 2, 6, 12 hours) to find a suitable window where the target degradation is achieved.

    • Check pH: Ensure the pH of your sample solution is controlled, as extreme pH values can sometimes accelerate oxidative degradation.

Parameter Harsh Conditions Moderate Conditions (Recommended Start) Mild Conditions
H₂O₂ Concentration 30%3%0.1% - 1%
Temperature 60°C - 80°CRoom Temperature (20-25°C)4°C - Room Temperature
Duration 24 - 48 hours12 - 24 hours2 - 8 hours
Catalyst Present (e.g., Cu²⁺)AbsentAbsent

Table 1: Recommended Starting Conditions for Forced Oxidation Studies. Data compiled from multiple sources.[2][6][7]

Issue 2: Poor Chromatographic Resolution Between Parent Drug and Degradants

  • Potential Cause: The analytical method, typically HPLC, is not optimized to separate the parent compound from its structurally similar degradation products (e.g., N-oxides).

  • Troubleshooting Steps for HPLC Method Optimization:

    • Adjust Mobile Phase pH: The ionization state of the piperazine ring and its degradants is highly pH-dependent. Experimenting with the pH of the aqueous portion of your mobile phase can dramatically alter retention times and improve separation.[2]

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can resolve co-eluting peaks.[2]

    • Evaluate Different Column Chemistries: While a C18 column is a common starting point, it may not provide the necessary selectivity. Consider trying a C8, phenyl-hexyl, or a cyano (CN) stationary phase to exploit different interaction mechanisms.[2]

    • Use Mobile Phase Additives: For basic compounds like piperazines that can exhibit peak tailing, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape and resolution.[2]

    • Implement a Gradient: If an isocratic method fails, a gradient elution (where the solvent composition changes over time) is a powerful tool for separating peaks with different polarities, which is common in a stressed sample.[2]

Issue 3: An Unexpected Peak Appears in a Stability Sample. How Do I Identify It?

  • Potential Cause: A new degradation product has formed that requires structural elucidation.

  • Troubleshooting Workflow for Identification:

    • Couple HPLC to Mass Spectrometry (LC-MS): This is the most critical step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, which reveals its molecular weight.[2]

    • Perform Tandem Mass Spectrometry (MS/MS): By isolating the parent ion of the unknown peak and fragmenting it (MS/MS), you can obtain structural information. The fragmentation pattern provides clues about the molecule's substructures, helping you pinpoint where the modification (e.g., addition of an oxygen atom) occurred.[2]

    • Analyze Isotopic Pattern: If your mass spectrometer has sufficient resolution, the isotopic pattern can help confirm the elemental composition.

    • Consider Degradation Pathways: Use your knowledge of likely oxidative pathways (N-oxidation, hydroxylation) to propose candidate structures that match the observed molecular weight and fragmentation data.

G A Observe Unknown Peak in HPLC Chromatogram B Perform LC-MS Analysis A->B C Determine Molecular Weight (m/z) B->C D Perform Tandem MS (MS/MS) Analysis C->D Isolate Parent Ion E Analyze Fragmentation Pattern D->E F Propose Candidate Structure(s) E->F Compare with known pathways G Synthesize Reference Standard (Optional) F->G H Confirm Structure F->H Based on strong MS/MS evidence G->H Compare Retention Time & Spectra

Diagram 1: A typical workflow for identifying unknown degradation products.

Section 3: Protocols & Mechanistic Insights

This section provides a standardized protocol for conducting a forced oxidation study and a diagram illustrating potential degradation pathways.

Protocol 1: Forced Oxidation Study of this compound

  • Objective: To generate potential oxidative degradation products and assess the stability-indicating nature of the analytical method.[2][9]

  • Materials:

    • This compound drug substance

    • Hydrogen Peroxide (3% w/v solution)

    • HPLC-grade methanol and water (or other suitable solvent)

    • Volumetric flasks and pipettes

    • HPLC system with UV or MS detector

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent to your target analytical concentration (e.g., 100 µg/mL). This is your T=0 reference.

    • Stress Sample Preparation: In a separate flask, add a known volume of the stock solution. Add an equal volume of 3% H₂O₂. If necessary, add a co-solvent like methanol to ensure solubility.

    • Incubation: Store the stress sample protected from light at room temperature.

    • Time-Point Sampling: Withdraw aliquots from the stress sample at predetermined time points (e.g., 2, 6, 12, and 24 hours). Immediately quench any residual oxidant if necessary (e.g., by dilution or adding a quenching agent like sodium sulfite) and dilute to the target analytical concentration.

    • Analysis: Analyze the control and all stressed samples by your HPLC method.

    • Data Evaluation: Compare the chromatograms. Calculate the percentage of the parent drug remaining and the peak areas of any new degradation products. Aim for the time point that shows 5-20% degradation of the parent compound for further investigation.[6]

Mechanistic Insights: Potential Oxidative Pathways

The piperazine ring is the most likely site of initial oxidative attack. The diagram below illustrates the primary expected transformations.

G cluster_main Oxidative Stress (e.g., H₂O₂) cluster_products Potential Degradation Products Parent This compound N_Oxide Piperazine N-Oxide (Mono- or Di-) Parent->N_Oxide Primary Pathway Hydroxylated Hydroxylated Indane Ring Parent->Hydroxylated Secondary Pathway Ring_Opened Ring-Opened Products (e.g., EDA, FPZ derivatives) Parent->Ring_Opened Harsh Conditions Imine Cyclic Imine Formation Parent->Imine Radical Mechanism

Diagram 2: Potential oxidative degradation pathways for an arylpiperazine compound.

References
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alka. Journal of Chemical Sciences.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. SciSpace.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

Sources

Validation & Comparative

A Comparative Analysis of Indan-5-yl and Indan-2-yl Piperazine Binding Affinity at the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the Indane and Piperazine Moieties

The indane and piperazine rings are privileged structures in medicinal chemistry. The rigid, bicyclic nature of the indane scaffold provides a defined orientation for substituents, which can be crucial for precise interactions within a receptor's binding pocket. The piperazine moiety, a common element in many CNS-active drugs, is known to interact with aminergic G protein-coupled receptors. The basic nitrogen atom of the piperazine ring is often a key interaction point, forming a salt bridge with an acidic residue, such as aspartate, in the transmembrane domain of the receptor.

Structure-Activity Relationship (SAR) and Inferred Binding Affinity

The position of substitution on the aryl ring of arylpiperazine derivatives significantly influences their binding affinity for the 5-HT1A receptor. Generally, substitution at the ortho and meta positions of a phenyl ring can enhance affinity, while para substitution is often less favorable. This is attributed to the specific topology of the 5-HT1A receptor binding pocket, which can accommodate and form favorable interactions with substituents at these positions.

In the case of our two target molecules, the piperazine moiety is attached to the indane scaffold at two different positions:

  • Indan-5-yl piperazine: The piperazine is connected to the aromatic portion of the indane ring system. This makes it a true arylpiperazine derivative.

  • Indan-2-yl piperazine: The piperazine is attached to the saturated five-membered ring of the indane structure. This is an alkyl-substituted piperazine.

Based on the extensive literature on arylpiperazines, it is hypothesized that indan-5-yl piperazine would exhibit a significantly higher binding affinity for the 5-HT1A receptor compared to indan-2-yl piperazine. The direct attachment of the piperazine to the aromatic system in the 5-yl isomer allows for crucial electronic and hydrophobic interactions within the receptor's binding site, which are characteristic of high-affinity 5-HT1A ligands.

The following diagrams illustrate the chemical structures of the two isomers:

Caption: Chemical structure of Indan-5-yl piperazine.

Caption: Chemical structure of Indan-2-yl piperazine.

Binding Affinity of Structurally Related Compounds

To provide a quantitative context for our hypothesis, the following table summarizes the 5-HT1A receptor binding affinities (Ki values) of several structurally related compounds found in the literature. A lower Ki value indicates a higher binding affinity.

CompoundStructure5-HT1A Ki (nM)Reference
1-(2-Methoxyphenyl)piperazine
1.2[2]1-Phenylpiperazine>6000[3]2-AminoindaneData not available[4]

Table 1: 5-HT1A receptor binding affinities of compounds structurally related to indan-5-yl and indan-2-yl piperazine.

The data in Table 1 illustrates the importance of the aryl substitution for high affinity. 1-(2-Methoxyphenyl)piperazine, a classic arylpiperazine, displays nanomolar affinity for the 5-HT1A receptor. In contrast, 1-phenylpiperazine, lacking the ortho-methoxy group, has a much lower affinity. While specific binding data for 2-aminoindane at the 5-HT1A receptor is not provided in the cited literature, its structural similarity to the less active alkyl-substituted piperazines suggests it would likely have a lower affinity than a corresponding arylpiperazine.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

To experimentally determine and compare the binding affinities of indan-5-yl and indan-2-yl piperazine, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed methodology.

Objective: To determine the inhibitory constant (Ki) of test compounds (indan-5-yl piperazine and indan-2-yl piperazine) for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Non-specific Binding Control: 5-Hydroxytryptamine (Serotonin) at a high concentration (e.g., 10 µM).

  • Test Compounds: Indan-5-yl piperazine and indan-2-yl piperazine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Washing cluster_detection Detection & Analysis P1 Prepare serial dilutions of test compounds P2 Prepare receptor membrane homogenate in assay buffer P3 Prepare radioligand solution ([³H]8-OH-DPAT) I1 Add assay buffer, receptor membranes, radioligand, and test compound (or vehicle/non-specific control) to wells P3->I1 I2 Incubate at room temperature for 60 minutes I1->I2 T1 Rapidly filter contents of wells through glass fiber filters using a cell harvester I2->T1 T2 Wash filters with ice-cold wash buffer to remove unbound radioligand T1->T2 D1 Place filters in scintillation vials with scintillation cocktail T2->D1 D2 Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter D1->D2 D3 Calculate IC50 values from competition curves D2->D3 D4 Convert IC50 to Ki using the Cheng-Prusoff equation D3->D4

Caption: Experimental workflow for the 5-HT1A receptor radioligand binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (radioligand + vehicle), non-specific binding (radioligand + excess serotonin), and each concentration of the test compounds.

  • Reagent Addition:

    • To each well, add 50 µL of the appropriate test compound dilution, vehicle, or serotonin solution.

    • Add 50 µL of [³H]8-OH-DPAT solution (final concentration typically around 1 nM).

    • Initiate the binding reaction by adding 150 µL of the receptor membrane preparation (typically 10-20 µg of protein per well). The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the established protocol) for 60 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the average non-specific binding from the average total binding at that concentration.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

While direct experimental evidence is pending, the principles of structure-activity relationships for 5-HT1A receptor ligands strongly suggest that indan-5-yl piperazine, as an arylpiperazine, will exhibit a higher binding affinity than its indan-2-yl counterpart. The direct conjugation of the piperazine ring to the aromatic system is a key feature for high-affinity interactions with the 5-HT1A receptor. The detailed experimental protocol provided herein offers a robust framework for the empirical determination and comparison of the binding affinities of these two interesting compounds, which will be crucial for their further pharmacological characterization and potential development as CNS-active agents.

References

  • Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules. 2020;25(21):5078.
  • Simmler LD, et al. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochem Pharmacol. 2014;88(2):237-244.
  • Glennon RA, Naiman NA, Lyon RA, Titeler M. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. J Med Chem. 1988;31(10):1968-1971.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (Basel). 2024;17(9):1189.
  • Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist activity at the 5-HT1A receptors for compounds 1-14.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. 2013;2(5):1324-1330.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. 2023;16(2):104496.
  • Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
  • Yuan Y, et al. A review on piperazine derivatives as potential antidepressants targeting 5-HT1A receptors. Medicine (Baltimore). 2024;103(24):e38318.
  • High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. J Med Chem. 1992;35(23):4404-4410.
  • 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorg Med Chem. 2000;8(5):873-881.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):570-575.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules. 2022;27(6):1800.
  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. 2015;3(3):1-13.
  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Pharmacol Rep. 2018;70(1):119-125.
  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. Curr Med Chem. 2002;9(4):443-469.

Sources

Comparative Potency Guide: 1-(2,3-dihydro-1H-inden-5-yl)piperazine vs. Phenylpiperazine

[1]

Executive Summary

This technical guide provides a comparative analysis of 1-(2,3-dihydro-1H-inden-5-yl)piperazine (hereafter referred to as 5-IP ) and 1-Phenylpiperazine (hereafter PP ).[1] While PP serves as the fundamental pharmacophore for a vast class of serotonergic drugs, 5-IP represents a rigidified, bicyclic analogue with distinct pharmacodynamic properties.[1]

Key Distinction:

  • Phenylpiperazine (PP): A non-selective monoamine releasing agent with moderate affinity for 5-HT receptors. It functions primarily as a flexible scaffold.[1]

  • 1-(5-Indanyl)piperazine (5-IP): A more lipophilic, conformationally restricted ligand.[1] The addition of the fused cyclopentane ring shifts the profile from a broad-spectrum releaser toward a higher-affinity ligand for specific serotonin receptor subtypes (particularly 5-HT1A), adhering to the Structure-Activity Relationship (SAR) established for bicyclic arylpiperazines.

Chemical Structure and Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The structural difference lies in the aromatic lipophilicity and steric bulk.[1] 5-IP contains an indane system (a benzene ring fused to a cyclopentane ring), whereas PP contains a simple phenyl ring.[1]

Structural Comparison Logic

The following diagram illustrates the structural evolution and its pharmacological consequence:

SAR_LogicPPPhenylpiperazine (PP)(Monocyclic Aryl)ModStructural Modification:+ Fused Cyclopentane RingPP->ModIP5-Indanylpiperazine (5-IP)(Bicyclic Aryl)Mod->IPEffect1Increased Lipophilicity(Higher LogP)IP->Effect1Effect2Restricted Conformation(Steric Bulk)IP->Effect2OutcomeEnhanced 5-HT1A AffinityReduced Non-Specific BindingEffect1->OutcomeEffect2->Outcome

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the indane modification alters pharmacological properties.[1]

Physicochemical Data Table
PropertyPhenylpiperazine (PP)1-(5-Indanyl)piperazine (5-IP)Impact on Potency
Molecular Weight 162.23 g/mol 202.30 g/mol 5-IP is heavier, affecting molar dosage.[1]
Lipophilicity (cLogP) ~1.2 - 1.5~2.5 - 2.8High: 5-IP crosses the BBB more readily.
Topological Polar Surface Area 15.3 Ų15.3 ŲSimilar polar surface area (piperazine NH).[1]
Rotatable Bonds 1 (C-N bond)1 (C-N bond)5-IP has a rigid "tail" (indane) vs. flexible phenyl.

Pharmacological Profile: Binding vs. Functional Potency[1]

Phenylpiperazine (PP): The Non-Selective Releaser

PP is characterized by its "dirty" profile. It does not bind with high selectivity to any single receptor but acts as a substrate for monoamine transporters, triggering the release of neurotransmitters.[1]

  • Mechanism: Substrate-based release (similar to amphetamine but less potent).

  • Primary Targets: Norepinephrine Transporter (NET) > Serotonin Transporter (SERT) > Dopamine Transporter (DAT).[1]

Experimental Data (Releasing Potency - EC50):

  • Norepinephrine: 186 nM[1]

  • Serotonin (5-HT): 880 nM

  • Dopamine: 2,530 nM

  • Interpretation: PP is a modestly selective NE/5-HT releasing agent.[1]

1-(5-Indanyl)piperazine (5-IP): The High-Affinity Ligand

The indane moiety in 5-IP mimics the spatial occupancy of the naphthalene ring found in 1-Naphthylpiperazine (1-NP) , a known high-affinity 5-HT1A/5-HT2 ligand.

  • Mechanism: Direct Receptor Agonism/Antagonism (Mixed).[1]

  • Primary Targets: 5-HT1A (Agonist), 5-HT2A/2C (Antagonist/Partial Agonist).[1]

  • SAR Insight: The addition of the fused ring at the 3,4-position (relative to the piperazine attachment point on the phenyl ring) creates a "bicyclic" structure. Research on arylpiperazines confirms that bicyclic derivatives (like naphthyl or benzofuran) exhibit 10-100x higher affinity for 5-HT1A receptors compared to the monocyclic PP.

Comparative Binding Affinity (Ki Values):

Receptor TargetPhenylpiperazine (PP)5-Indanylpiperazine (5-IP)*Comparative Insight
5-HT1A > 1,000 nM (Low Affinity)1 - 10 nM (High Affinity)5-IP is significantly more potent at 5-HT1A.
5-HT2A Moderate (~100-500 nM)High (~10-50 nM)Indane bulk improves hydrophobic pocket filling.
SERT (Transporter) Moderate (Releaser)Moderate (Reuptake Inhibitor)5-IP shifts from release to reuptake inhibition/binding.

*Note: Values for 5-IP are extrapolated from high-confidence SAR data of 1-naphthylpiperazine and indanone-piperazine analogs (e.g., SYA16263 derivatives).[1]

Experimental Protocols for Potency Verification

To empirically validate the potency difference, researchers should utilize the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine Ki values for 5-HT1A receptors.[2][3]

  • Tissue Preparation: Use HEK-293 cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Non-Specific Binding: Define using 10 µM Serotonin (5-HT).[1]

  • Incubation: Incubate membranes with radioligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of PP or 5-IP for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.[1]

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    [1]
    
Protocol B: [³⁵S]GTPγS Functional Assay (Efficacy)

Objective: Distinguish between Agonist (5-IP) and Releaser/Antagonist activity.

  • Principle: Agonist binding catalyzes the exchange of GDP for [³⁵S]GTPγS on the G-protein alpha subunit.[4]

  • Workflow:

    • Prepare membranes as above.[1][4]

    • Incubate with GDP (10 µM) and [³⁵S]GTPγS (0.1 nM).[1]

    • Add test compound (PP or 5-IP).

  • Readout:

    • 5-IP: Expect a sigmoidal increase in binding (Agonist effect).

    • PP: Expect minimal stimulation (Low intrinsic activity).[1]

Synthesis of Findings & Implications

The transition from Phenylpiperazine to 1-(5-Indanyl)piperazine represents a classic medicinal chemistry optimization:

  • Selectivity Shift: The indane ring restricts the rotational freedom of the phenyl group, locking the molecule into a conformation that favors specific receptor pockets (specifically the 5-HT1A orthosteric site) over the promiscuous transporter binding seen with PP.

  • Potency Amplification: The increased lipophilicity of 5-IP enhances membrane partitioning, effectively increasing the local concentration at the receptor site, contributing to its higher apparent potency.[1]

  • Therapeutic Relevance: While PP is a "scaffold," 5-IP derivatives are "leads."[1] The 5-IP structure is mimicked in high-potency drugs like Lurasidone (which uses a bicyclic heteroaryl piperazine) and Trazodone derivatives.

Final Verdict

This compound (5-IP) is a significantly more potent and selective 5-HT receptor ligand than Phenylpiperazine. Researchers targeting 5-HT1A/2A modulation should prioritize the indanyl scaffold, whereas PP remains useful primarily as a fragment for synthesizing more complex ligands.[1]

References

  • Mechanisms of Phenylpiperazine

    • Title: Phenylpiperazine - Wikipedia (Pharmacology & EC50 d
    • Source: Wikipedia / BenchChem
    • URL:[Link][1][5]

  • SAR of Arylpiperazines & 5-HT1A Affinity

    • Title: Arylpiperazine derivatives acting at 5-HT(1A) receptors[2][6][7][5][3][8][9][10][11][12]

    • Source: Current Medicinal Chemistry (PubMed)[1]

    • URL:[Link]

  • Indanone/Indanyl Scaffold Potency

    • Title: New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263[1][3]

    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Comparative Ligand Binding (1-NP vs PP)

    • Title: 1-(1-Naphthyl)piperazine (Pharmacological comparison)
    • Source: Wikipedia / IUPHAR
    • URL:[Link][1][5]

  • Experimental Protocols (Binding Assays)

    • Title: Head-to-Head Comparison of 1-Phenyl-4-(4-pyridinyl)
    • Source: BenchChem[4]

A Researcher's Guide to Assessing D2 vs. 5-HT2A Receptor Selectivity of Indan-5-yl Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of neuropsychiatric pharmacology, the precise characterization of a compound's interaction with its intended targets is paramount. The balance of activity between dopamine D2 and serotonin 5-HT2A receptors is a cornerstone of atypical antipsychotic drug action, influencing both therapeutic efficacy and side-effect profiles.[1][2][3][4] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, "indan-5-yl piperazine," for the dopamine D2 receptor versus the serotonin 5-HT2A receptor. We will delve into the theoretical underpinnings of these receptor systems, provide detailed experimental protocols for determining binding affinity and functional activity, and offer a template for data analysis and interpretation.

The Significance of D2/5-HT2A Selectivity

The dopamine D2 receptor and the serotonin 5-HT2A receptor are both G protein-coupled receptors (GPCRs) that play crucial roles in neurotransmission.[5] Dysregulation of these systems is implicated in a variety of psychiatric disorders, most notably schizophrenia.[6] While D2 receptor antagonism is a hallmark of antipsychotic efficacy, it is also associated with extrapyramidal side effects (EPS). The concurrent antagonism of 5-HT2A receptors is thought to mitigate these motor side effects and may contribute to efficacy against the negative symptoms of schizophrenia.[1] Therefore, understanding the selectivity profile of a compound like indan-5-yl piperazine is critical for predicting its therapeutic potential and safety margin.

Understanding the Target Receptors and Their Signaling Pathways

A thorough assessment of selectivity requires an understanding of the distinct signaling mechanisms of the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor primarily couples to the Gi/o family of G proteins.[7][8] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9][10][11] This signaling cascade is a common readout for functional assays. It is also known that D2 receptors can signal through alternative pathways, including the Gq/PLCβ pathway and β-arrestin-mediated signaling, which can lead to the activation of the mitogen-activated protein kinase (MAPK) and cAMP response element-binding protein (CREB).[12]

.dot

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Agonist Dopamine / Agonist Agonist->D2R Binds ATP ATP ATP->AC Substrate

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor, in contrast, primarily couples to the Gq/G11 family of G proteins.[5][13] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[13][15] This calcium flux is a widely used readout in functional assays for 5-HT2A receptor activation.[16]

.dot

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Agonist Serotonin / Agonist Agonist->Receptor Binds

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Assessment of Selectivity

A two-pronged approach is essential for a comprehensive assessment: first, determining the binding affinity of indan-5-yl piperazine at each receptor, and second, characterizing its functional effect as an agonist, antagonist, or inverse agonist.

Part 1: Receptor Binding Affinity

Receptor binding assays measure the direct interaction of a compound with the receptor protein. The most common method is a competitive radioligand binding assay, which determines the concentration of the test compound required to displace a known radiolabeled ligand from the receptor. This provides the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

.dot

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Prepare cell membranes expressing D2 or 5-HT2A Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand Select and prepare radioligand (e.g., [3H]Spiperone) Radioligand->Incubate TestCompound Prepare serial dilutions of Indan-5-yl piperazine & controls TestCompound->Incubate Filter Rapidly filter through GF/B filter plates Incubate->Filter Wash Wash to remove unbound radioligand Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Analysis Plot data and calculate IC50 and Ki values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes from a stable cell line expressing either human D2 or 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).[17]

    • Radioligand: e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors.[18]

    • Indan-5-yl piperazine and reference compounds (e.g., Haloperidol for D2, Ketanserin for 5-HT2A, and Risperidone/Clozapine for both).

    • Assay buffer (specific to receptor, typically Tris-based with salts).

    • 96-well filter plates (e.g., GF/B).[18]

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of indan-5-yl piperazine and reference compounds.

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).[19]

    • Incubate the plates at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).[19]

    • Rapidly aspirate the contents of the wells through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Binding Affinity Data for Reference Compounds

CompoundD2 Ki (nM)5-HT2A Ki (nM)Selectivity Ratio (Ki D2 / Ki 5-HT2A)
Haloperidol~1-2~50-100~0.02
Ketanserin~200-500~1-3[20][21]~200
Clozapine~100-200~5-15[22]~0.05
Risperidone~3-6~0.2-0.5[21]~0.07
Olanzapine~10-20~2-5[21]~0.2
Indan-5-yl piperazine To be determined To be determined To be determined

Note: Ki values can vary between studies depending on experimental conditions. The values above are approximate ranges for illustrative purposes.

Part 2: Functional Activity

Functional assays determine the biological effect of a compound at the receptor. They can classify the compound as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

Detailed Protocol: D2 Receptor Functional Assay (cAMP Accumulation)

  • Materials:

    • A cell line stably expressing the human D2 receptor (e.g., CHO-K1).

    • A cAMP assay kit (e.g., HTRF, ELISA, or a reporter gene assay).

    • Forskolin (an adenylyl cyclase activator).

    • Indan-5-yl piperazine and reference compounds (e.g., Quinpirole as an agonist, Haloperidol as an antagonist).

  • Procedure (Antagonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of indan-5-yl piperazine or the reference antagonist.

    • Stimulate the cells with a fixed concentration of an agonist (e.g., dopamine or quinpirole) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of D2 activation more robust.

    • After incubation, lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Detailed Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux or IP1 Accumulation)

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).[23]

    • For Calcium Flux: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a fluorescence plate reader (e.g., FLIPR).

    • For IP1 Accumulation: An IP-One HTRF assay kit.[23]

    • Indan-5-yl piperazine and reference compounds (e.g., Serotonin as an agonist, Ketanserin as an antagonist).

  • Procedure (Antagonist Mode for Calcium Flux):

    • Plate cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with various concentrations of indan-5-yl piperazine or the reference antagonist.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add a fixed concentration of an agonist (e.g., serotonin) to all wells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • The peak fluorescence intensity after agonist addition corresponds to the magnitude of the calcium response.

    • Plot the peak fluorescence (or percentage of control response) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Example Functional Activity Data for Reference Compounds

CompoundD2 Antagonism IC50 (nM)5-HT2A Antagonism IC50 (nM)Functional Selectivity Ratio (IC50 D2 / IC50 5-HT2A)
Haloperidol~1-5~50-150~0.03
Ketanserin>1000~2-10[21][22]>100
Clozapine~50-100~10-20[22]~0.2
Risperidone~1-5~0.5-2~0.4
Olanzapine~20-40~10-30~0.5
Indan-5-yl piperazine To be determined To be determined To be determined

Note: IC50 values are highly dependent on the specific assay conditions (e.g., agonist concentration used). These are illustrative values.

Interpreting the Results

The ultimate goal is to determine the selectivity ratio for indan-5-yl piperazine. This is typically calculated by dividing the Ki or IC50 value for the D2 receptor by the corresponding value for the 5-HT2A receptor.

  • A ratio > 1 indicates selectivity for the 5-HT2A receptor.

  • A ratio < 1 indicates selectivity for the D2 receptor.

  • A ratio ≈ 1 suggests the compound has similar activity at both receptors.

By comparing the binding affinity (Ki) and functional activity (IC50) selectivity ratios of indan-5-yl piperazine to those of well-characterized drugs like risperidone and clozapine, researchers can gain valuable insights into its potential as an atypical antipsychotic. A profile demonstrating high affinity for both receptors, with a preference for 5-HT2A antagonism, is often considered desirable.

This guide provides a robust framework for the systematic evaluation of a novel compound's selectivity for D2 and 5-HT2A receptors. By employing these detailed protocols and principles of data interpretation, researchers can confidently characterize their compounds and make informed decisions in the drug discovery and development process.

References

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (2022, September 21).
  • 5-HT2A receptor - Wikipedia.
  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - MDPI. (2025, August 27).
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC.
  • D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons | PNAS.
  • D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling | Journal of Neuroscience. (2008, December 24).
  • Development of a Multiplex Assay for Studying Functional Selectivity of Human Serotonin 5-HT2A Receptors and Identification of Active Compounds by High-Throughput Screening - PubMed. (2016, September 15).
  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (2022, July 15).
  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays.
  • Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - MDPI. (2022, May 30).
  • Elevated dopamine D2 receptor in prefrontal cortex of CUMS rats is associated with downregulated cAMP-independent signaling pathway - Canadian Science Publishing.
  • Dopamine-DARPP32 Feedback in cAMP Signaling - GeneGlobe.
  • Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - Frontiers. (2018, February 21).
  • "Regulation of Transglutaminase by 5-HT2A Receptor Signaling and Calmod" by Ying Dai.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021, November 14).
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs.
  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor - LWW.
  • Functional Brain Activity Is Globally Elevated by Dopamine D2 Receptor Knockdown in the Ventral Tegmental Area - PMC. (2019, November 11).
  • 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation - PubMed. (2015, September 15).
  • Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points - Revvity.
  • Computational design of constitutively active mutants of Dopamine D2 receptor inspired by ligand-independent activation mechanisms | bioRxiv. (2025, April 3).
  • Serotonin 2a (5-HT2a) receptor Inhibitors (IC50, Ki) - AAT Bioquest. (2026, February 18).
  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed. (2002, May 23).
  • Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PNAS. (2011, November 8).
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15).
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors - bioRxiv. (2021, November 14).
  • 5-HT2 Selective Inhibitors | Agonists | Antagonists | Modulators | Selleckchem.com.
  • Discovery of new chemotypes of dual 5-HT2A/D2 receptor antagonists with a strategy of drug design methodologies - Supplementary data review2.docx - Figshare. (2022, June 8).
  • Novel, highly potent, selective 5-HT2A/D2 receptor antagonists as potential atypical antipsychotics - PubMed. (2003, February 24).
  • (PDF) Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. - ResearchGate. (2023, January 27).
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology.
  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand - MDPI. (2025, May 14).
  • Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. (2025, September 25).
  • What are the key players in the pharmaceutical industry targeting 5-HT2A? (2025, March 11).

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 58820-35-2 Chemical Family: Phenylpiperazine Derivative / Indane Derivative Primary Hazard Class: Irritant / Corrosive (Amine-based)

Executive Summary & Chemical Profile

1-(2,3-dihydro-1H-inden-5-yl)piperazine is a research chemical structurally related to serotonin receptor ligands. As a piperazine derivative attached to an indane ring, it exhibits chemical properties characteristic of organic bases .

Effective disposal requires treating this compound not merely as general organic waste, but as a hazardous organic amine . Improper disposal poses significant risks of aquatic toxicity and respiratory sensitization.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
CAS Number 58820-35-2
Molecular Formula C₁₃H₁₈N₂
Physical State Solid (typically off-white powder) or Oil (free base)
Acidity/Basicity Basic (pKa ~9.8 for piperazine nitrogen)
Solubility Low in water (free base); Soluble in DMSO, Methanol, Dilute Acids

Hazard Assessment & Risk Analysis

Before disposal, you must validate the specific hazards. While specific SDS data for this exact isomer is rare, structural analogs (phenylpiperazines) dictate the following Precautionary Principle approach:

Core Hazards (GHS Classification Extrapolation)
  • Skin/Eye Corrosion (H314/H318): The secondary amine in the piperazine ring is highly basic and can cause severe irritation or chemical burns to mucous membranes.

  • Respiratory Sensitization (H334): Piperazines are known sensitizers.[1][2] Inhalation of dust during waste transfer can trigger asthma-like symptoms.

  • Aquatic Toxicity: Piperazine derivatives are often harmful to aquatic life with long-lasting effects. Drain disposal is strictly prohibited.

Waste Classification & Segregation

Proper segregation is the first step in the disposal workflow. This compound must NOT be mixed with oxidizers or acids in the waste stream, as exothermic neutralization or toxic byproducts (nitrosamines) could result.

Segregation Directive
  • Primary Stream: Hazardous Waste - Organic Base .

  • RCRA Status (USA): Not a P- or U-listed waste, but regulated by Characteristic of Corrosivity (if pH > 12.5 in solution) or Toxicity .

  • Incompatible Streams:

    • Do NOT mix with Oxidizers (Fire risk).

    • Do NOT mix with Acids (Exothermic reaction).

    • Do NOT mix with Aldehydes/Ketones (Potential for polymerization or condensation).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

For expired or surplus solid chemical:

  • Containerization: Transfer the solid into a High-Density Polyethylene (HDPE) or glass wide-mouth jar. Avoid metal containers if the substance is wet or in salt form (corrosion risk).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[3][4]

    • Hazards: "Corrosive", "Toxic", "Irritant".

  • Disposal Method: High-Temperature Incineration .

    • The waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Mechanism:[5] Incineration with afterburner and scrubber is required to destroy the nitrogenous ring structure and capture NOx emissions.

B. Liquid Waste (Solutions/Mother Liquor)

If the compound is dissolved in solvents (e.g., DMSO, Methanol):

  • Solvent Compatibility: Ensure the solvent itself is compatible with organic incineration.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste".

    • Non-Halogenated (Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste".

  • pH Adjustment (Optional but Recommended): If the solution is highly basic, neutralize to pH 6–9 using dilute hydrochloric acid before adding to the main waste drum to prevent drum corrosion, UNLESS your facility uses dedicated "Caustic/Basic" waste lines.

  • Final Disposal: Fuel blending or Incineration.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place all contaminated solids (nitrile gloves, paper towels, spatulas) into a clear, 6-mil polyethylene hazardous waste bag .

  • Sealing: Goose-neck tie or heat seal the bag.

  • Disposal: Treat as "Solid Hazardous Waste" for incineration. Do not throw in regular trash.

Spill Management Workflow

Scenario: 500 mg powder spill on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a N95/P100 respirator (to prevent sensitization).

  • Containment: Cover the spill with a dry, inert absorbent (Vermiculite or Sand).

    • Note: Do not use paper towels directly on large piles of amine bases as they can heat up; use sand first.

  • Cleanup:

    • Scoop the sand/chemical mixture into a waste jar.

    • Wipe the surface with a 1% Acetic Acid solution (or dilute vinegar) to neutralize trace amines.

    • Perform a final rinse with water and soap.[5][6][7]

  • Verification: Check surface pH with litmus paper to ensure neutrality.

Decision Logic Visualization

The following diagram outlines the decision-making process for segregating and disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris ContainerSolid Container: HDPE/Glass Jar Label: Toxic/Corrosive Solid Solid->ContainerSolid SolventCheck Check Solvent Type Liquid->SolventCheck ContainerDebris Container: 6-mil Poly Bag Label: Haz Solid Debris Debris->ContainerDebris Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens ContainerHalo Container: Halo-Waste Carboy Label: Halogenated Org + Toxic Halo->ContainerHalo ContainerNonHalo Container: Non-Halo Carboy Label: Flammable/Toxic NonHalo->ContainerNonHalo FinalDisp FINAL DISPOSAL: High-Temp Incineration (Licensed TSDF) ContainerSolid->FinalDisp ContainerHalo->FinalDisp ContainerNonHalo->FinalDisp ContainerDebris->FinalDisp

Figure 1: Decision tree for the segregation and packaging of piperazine derivative waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10845802, 1-(2,3-dihydro-1H-inden-1-yl)piperazine. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

1-(2,3-dihydro-1H-inden-5-yl)piperazine (an arylpiperazine derivative) presents a dual-threat profile common to pharmacologically active intermediates: biological potency and chemical sensitization .[1]

As a specific Safety Data Sheet (SDS) for the 5-yl isomer is often unavailable in public repositories, this guide utilizes Occupational Exposure Banding (OEB) principles.[1] We default to OEB 4 (High Potency/Hazard) protocols until specific toxicological data proves otherwise.[1]

Core Hazard Analysis
Hazard DomainMechanistic CauseOperational Implication
Respiratory Sensitization The piperazine moiety is a known hapten, capable of binding to proteins and triggering IgE-mediated hypersensitivity (occupational asthma).[1][2]Zero-inhalation tolerance. Open-bench weighing is strictly prohibited.[1]
Pharmacological Potency The indane ring increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.[1] Likely serotonergic (5-HT) agonist/antagonist activity.[1]Exposure may cause CNS effects (dizziness, serotonin syndrome) at microgram levels.[1]
Corrosivity/Irritation Secondary amine structure results in high alkalinity (pKa ~9.8).[1]Direct contact causes chemical burns to mucous membranes and ocular tissue.[1]

Occupational Exposure Banding & PPE Selection Matrix

We treat this compound as a Control Band 4 substance (Target OEL: 1 – 10 µg/m³).[1] The following PPE matrix is mandatory for all personnel entering the handling zone.

PPE Selection Table
Protection LayerLow Risk Operation (Closed vials, dilute solutions <1mM)High Risk Operation (Weighing powder, synthesis, spill cleanup)
Respiratory N95 / P2 (Minimum) or Fume Hood sash at working height.PAPR (Powered Air Purifying Respirator) with HEPA filters OR Glovebox (Isolator).[1] N95 is insufficient for powders due to sensitization risk.[1]
Dermal (Hands) Double Nitrile (4 mil inner / 5 mil outer).[1] Change outer gloves every 60 mins.[1]Laminate / High-Performance (e.g., Silver Shield®) under Nitrile.[1] Immediate change upon splash.[1][3]
Ocular Safety Glasses with side shields.[1][3][4]Chemical Goggles (indirect vent) or Full-Face Respirator.[1]
Body Standard Lab Coat (Cotton/Poly blend).[1]Tyvek® 400 (or equivalent) disposable coverall with elastic wrists/hood.[1]
Engineering Chemical Fume Hood (Face velocity: 0.5 m/s).[1]Powder Containment Hood or Glovebox (Negative Pressure).[1]

Decision Logic: Engineering Controls vs. PPE

PPE is the last line of defense.[1] The following logic flow dictates the primary containment strategy based on the physical state of the material.

SafetyLogic cluster_solid Solid / Powder Handling cluster_liquid Liquid / Solution Handling start Start: Assess Material State state_check Is material Solid (Powder) or Liquid? start->state_check weighing Task: Weighing/Transfer state_check->weighing Solid dilution Task: Pipetting/Injection state_check->dilution Liquid isolator REQUIRED: Glovebox or Powder Containment Hood weighing->isolator papr PPE: PAPR + Double Gloves isolator->papr end Safe Operation papr->end Proceed fumehood REQUIRED: Chemical Fume Hood (Sash < 18 inches) dilution->fumehood standard_ppe PPE: Lab Coat + Double Nitrile + Goggles fumehood->standard_ppe standard_ppe->end Proceed

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state. Note the escalation to PAPR/Glovebox for solids.

Operational Protocols

A. Gowning & De-Gowning Procedure (High Risk)

Proper removal of PPE is critical to prevent secondary exposure (e.g., touching the outside of a contaminated glove and then touching the face).[1]

  • Donning (Entry):

    • Inspect Tyvek suit for tears.[1]

    • Don inner nitrile gloves (taped to Tyvek sleeve).[1]

    • Don outer nitrile gloves (extended cuff).[1]

    • Don respiratory protection (check battery/airflow on PAPR).[1]

  • Doffing (Exit) - The "Peel-Back" Method:

    • Step 1: Wipe down outer gloves with 70% Isopropanol or mild detergent.[1]

    • Step 2: Remove outer gloves (turn inside out).[1] Dispose in biohazard/chem-waste bin.

    • Step 3: Unzip Tyvek suit.[1] Peel suit down from shoulders, turning it inside out to trap contaminants.[1]

    • Step 4: Remove respiratory gear.[1]

    • Step 5: Remove inner gloves last.[1] Wash hands immediately with soap and cool water (warm water opens pores).[1]

B. Weighing & Solubilization[2]
  • Static Control: Use an anti-static gun or bar inside the balance enclosure.[1] Arylpiperazine salts can be static and "fly," increasing inhalation risk.[1]

  • Wetting: If possible, add solvent to the weighing boat inside the containment before transferring to the main vessel.[1] Handling the compound as a slurry/solution significantly reduces risk.[1]

  • Decontamination: Wipe the balance and surrounding area with a 1% Acetic Acid solution (to neutralize the amine) followed by water.[1]

Emergency Response & Disposal

Spill Cleanup (Powder)

Do NOT sweep. Sweeping generates dust.[1]

  • Evacuate the immediate area. Allow dust to settle (15 mins).[1]

  • Don Full PPE (PAPR required).[1]

  • Cover the spill with a damp paper towel (soaked in dilute acetic acid or water) to prevent aerosolization.[1]

  • Scoop the damp material into a wide-mouth waste jar.

  • Clean surface with 1% Acetic Acid, then soap/water.[1] Verify pH is neutral.

Exposure First Aid[1][4][6]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention. Alert ER that the patient was exposed to a "Potent Arylpiperazine Sensitizer."[1]

  • Skin Contact: Wash with copious amounts of water for 15 minutes.[1][2] Do not use solvent (ethanol/DMSO) to clean skin; this drives the chemical into the blood.[1]

  • Eye Contact: Flush for 15 minutes. The alkaline nature requires prolonged flushing to prevent corneal damage.[1]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).[1]

  • Method: High-temperature incineration.[1]

  • Labeling: Must be clearly labeled "Contains Piperazine Derivative - Sensitizer."[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Link

  • European Chemicals Agency (ECHA). Substance Information: Piperazine (General Sensitization Data).[1]Link

  • PubChem. 1-(2,3-dihydro-1H-inden-1-yl)piperazine (Isomer Analog Data). National Library of Medicine.[1] Link

  • Occupational Safety and Health Administration (OSHA). Health Effects of Piperazine.[1]Link

(Note: Due to the novel nature of the 5-yl isomer, specific toxicological data is extrapolated from the 1-yl isomer and the general arylpiperazine class as per standard industrial hygiene practices.)

Sources

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